Fenbutatin oxide
Description
This compound is an organotin acaricide.
Miticide for use on fruit and vegetable crops Hexakis(2-methyl-2-phenylpropyl)distannoxane belongs to the family of Cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety.
Properties
IUPAC Name |
tris(2-methyl-2-phenylpropyl)-tris(2-methyl-2-phenylpropyl)stannyloxystannane | |
|---|---|---|
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InChI |
InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;; | |
| Source | PubChem | |
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InChI Key |
HOXINJBQVZWYGZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 | |
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Molecular Formula |
C60H78OSn2 | |
| Record name | FENBUTATIN OXIDE | |
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DSSTOX Substance ID |
DTXSID7032391 | |
| Record name | Fenbutatin oxide | |
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Molecular Weight |
1052.7 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenbutatin oxide is a white crystalline solid with a mild odor., White solid; [Merck Index], Solid | |
| Record name | FENBUTATIN OXIDE | |
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| Record name | Fenbutatin oxide | |
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| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
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Boiling Point |
235-240 °C @ 0.05 mm | |
| Record name | FENBUTATIN OXIDE | |
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Solubility |
Solubility @ 23 °C: 6 g/l acetone; 140 g/l benzene; 380 g/l dichloromethane., Very slightly soluble in aliphatic hydrocarbons and mineral oils., In water, 0.0127 mg/l at 20 °C., 1.27e-05 mg/mL at 20 °C | |
| Record name | FENBUTATIN OXIDE | |
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| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
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Density |
0.42 g/cu cm | |
| Record name | FENBUTATIN OXIDE | |
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Vapor Pressure |
1.8X10-11 mm Hg @ 25 °C | |
| Record name | FENBUTATIN OXIDE | |
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Color/Form |
White crytalline powder | |
CAS No. |
13356-08-6 | |
| Record name | FENBUTATIN OXIDE | |
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| Record name | Fenbutatin oxide | |
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| Record name | Fenbutatin oxide [BSI:ISO] | |
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| Record name | Distannoxane, 1,1,1,3,3,3-hexakis(2-methyl-2-phenylpropyl)- | |
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| Record name | Fenbutatin oxide | |
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| Record name | Bis(tris(2-methyl-2-phenylpropyl)tin) oxide | |
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| Record name | FENBUTATIN OXIDE | |
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| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
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Melting Point |
138-139 °C, 138 °C | |
| Record name | FENBUTATIN OXIDE | |
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| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
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Foundational & Exploratory
fenbutatin oxide mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Fenbutatin Oxide
Executive Summary
This compound is an organotin acaricide that functions as a highly specific and potent inhibitor of mitochondrial F1Fo-ATP synthase. Its mechanism of action involves the direct binding to the F0 subunit of this enzyme complex, effectively blocking the proton translocation required for ATP synthesis. This disruption of oxidative phosphorylation leads to a rapid depletion of cellular energy, resulting in paralysis and death of the target mite species. This guide provides a detailed examination of the biochemical pathways, molecular interactions, and experimental methodologies used to characterize the action of this compound.
Introduction to this compound
This compound, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a non-systemic acaricide with contact and stomach action.[1] It has been widely utilized in agriculture to control a broad spectrum of phytophagous mites on various crops, including fruit trees, nuts, and ornamentals.[2] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 12B, it is recognized as an inhibitor of mitochondrial ATP synthase.[3] Its unique mode of action and low risk of cross-resistance with other acaricide classes have made it a valuable tool in integrated pest management (IPM) programs.
Core Mechanism of Action: Inhibition of Oxidative Phosphorylation
The primary biochemical function of this compound is the inhibition of oxidative phosphorylation, the metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP).[1][4] By targeting ATP synthase, the terminal enzyme complex in this pathway, this compound effectively halts the production of the cell's main energy currency.[4] This leads to a catastrophic energy deficit within the organism's cells, paralyzing its cardiovascular and respiratory systems.[4]
The process begins with the electron transport chain (ETC) on the inner mitochondrial membrane, which pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton motive force. ATP synthase utilizes the energy of this electrochemical gradient, allowing protons to flow back into the matrix through its channel. This proton flow drives a mechanical rotation within the enzyme, catalyzing the phosphorylation of ADP to ATP. This compound disrupts this tightly coupled process by physically obstructing the proton channel.
Molecular Target: The F0 Subunit of ATP Synthase
The F1Fo-ATP synthase is a multi-subunit molecular motor composed of two main domains: the F1 domain, which extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is embedded in the inner mitochondrial membrane and functions as the proton channel.[5][6]
Research on organotin compounds, including the closely related tributyltin (TBT), indicates that the specific target is the Fo domain.[7][8] More precisely, the binding site is located within the ion channel of subunit 'a'.[7][9] this compound, being highly hydrophobic, is believed to accumulate within the lipid bilayer of the inner mitochondrial membrane.[10] From there, it can access and bind to a site within the proton channel, sterically hindering the passage of protons.[10] This blockage prevents the rotation of the c-ring, a critical component of the Fo motor, thereby uncoupling the proton motive force from the catalytic activity of the F1 domain and halting ATP synthesis.[10][11]
Caption: Mechanism of ATP synthase inhibition by this compound.
Quantitative Data
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below.
| Property | Value | Citation |
| Physical State | White crystalline solid | [2][4] |
| Molecular Weight | 1053 g/mol | [2][4] |
| Melting Point | 138-145°C | [2][4] |
| Solubility | Insoluble in water (~5 x 10⁻⁶ g/L); slightly soluble in acetone (~6 g/L), benzene (~140 g/L), dichloromethane (~370 g/L) | [2] |
| Stability | Stable to sunlight; hydrolyzes in water to tris-(2-methyl-2-phenylpropyl)tin hydroxide | [2] |
Toxicological Data
The acute toxicity of this compound has been evaluated in several animal models.
| Species | Route | LD50 (mg/kg) | Citation |
| Rat | Oral | 2631 | [2] |
| Mouse | Oral | 1450 | [2] |
| Rabbit | Dermal | >2000 | [4] |
| Dog | Oral | >1500 | [2] |
Enzyme Inhibition Data
Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's effect on ATP synthase are not specified in the surveyed literature. However, for the related organotin compound tributyltin chloride (TBT-Cl) , the apparent Ki for inhibition of ATP hydrolysis by Na+-translocating ATP synthase was determined to be 200 nM .[7][9] This value highlights the high potency of organotin compounds as ATP synthase inhibitors.
Biotransformation and Metabolism
Once ingested, this compound is metabolized into several derivatives. Studies involving 119Sn-labelled this compound in rats identified the major metabolites excreted in feces.[12]
-
Parent Compound : this compound (hexakis(2-methyl-2-phenylpropyl)distannoxane)
-
Major Metabolites in Rats :
-
Degradation Products in Plants/Soil :
A significant portion (86-96%) of the compound is excreted unchanged.[12]
Caption: Biotransformation pathways of this compound.
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on several key biochemical and analytical techniques.
Assessment of ATP Synthase Inhibition
The inhibitory effect on ATP synthase can be measured by assessing either its forward (synthesis) or reverse (hydrolysis) reaction.
-
ATP Hydrolysis (ATPase) Assay : A common method involves isolating the F1 subunit or using submitochondrial particles. The rate of ATP hydrolysis to ADP and inorganic phosphate (Pi) is measured.[13]
-
Phosphate Detection : The amount of Pi released over time can be quantified spectrophotometrically using a colorimetric method (e.g., Fiske-Subbarow method).[14]
-
Coupled Enzyme Assay : The production of ADP can be coupled to other enzymatic reactions that result in the oxidation of NADH, which is monitored as a decrease in fluorescence or absorbance at 340 nm.[13]
-
Analysis of Mitochondrial Respiration
High-resolution respirometry is used to assess the impact of this compound on overall mitochondrial function in isolated mitochondria or intact cells.
-
Oxygen Consumption Rate (OCR) : An oxygen electrode or sensor is used to measure the rate at which oxygen is consumed by the electron transport chain.[15] The protocol typically involves measuring a basal OCR, followed by the sequential addition of various substrates and inhibitors (e.g., ADP, oligomycin, FCCP) to probe different states of respiration.[16] this compound would be expected to decrease ADP-stimulated (State 3) respiration without affecting the basal (State 4) rate, similar to the known ATP synthase inhibitor oligomycin.
Metabolism Studies
The biotransformation of this compound is typically studied using radiolabeled compounds.
-
Radiolabeling and Tracing : this compound containing a tin isotope (e.g., 119Sn) is administered to test animals.[2]
-
Sample Collection and Extraction : Feces and urine are collected, and tissues are harvested at various time points. Metabolites are extracted using organic solvents.[2][12]
-
Chromatographic Separation : Techniques like Thin-Layer Chromatography (TLC) or Gas-Liquid Chromatography (GLC) are used to separate the parent compound from its metabolites.[2][12]
-
Identification : Metabolites are identified by comparing their chromatographic behavior to that of known reference standards.[12]
Caption: General experimental workflow for assessing ATP synthase inhibition.
Conclusion
The mechanism of action for this compound is a clear and specific process centered on the inhibition of mitochondrial F1Fo-ATP synthase. By targeting the proton channel of the Fo subunit, it effectively decouples the proton motive force from ATP synthesis, leading to cellular energy failure. This targeted action makes it an effective acaricide and provides a distinct advantage in resistance management strategies. The methodologies outlined herein form the basis for understanding and quantifying the potent bioenergetic disruption caused by this organotin compound.
References
- 1. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]
- 2. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 3. irac-online.org [irac-online.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP Synthase: Subunit-Subunit Interactions in the Stator Stalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ion channel of F-ATP synthase is the target of toxic organotin compounds. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 13. An inhibitor of the F1 subunit of ATP synthase (IF1) modulates the activity of angiostatin on the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
Fenbutatin Oxide: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbutatin oxide is an organotin miticide used to control a wide range of phytophagous mites.[1][2][3] Its efficacy as a pesticide is rooted in its unique chemical structure and physical characteristics. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and degradation pathways to support research and development activities.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | bis[tris(2-methyl-2-phenylpropyl)tin] oxide | [3][4] |
| CAS Number | 13356-08-6 | [4] |
| Molecular Formula | C₆₀H₇₈OSn₂ | [4] |
| Molecular Weight | 1052.68 g/mol | [4] |
| Appearance | White crystalline solid with a mild odor. | [5] |
| Melting Point | 138-145 °C | [5][6] |
| Boiling Point | 235-240 °C at 0.05 mm Hg | |
| Density | 0.42 g/cm³ | |
| Vapor Pressure | 1.8 x 10⁻¹¹ mm Hg at 25 °C | |
| Water Solubility | Insoluble (~5 x 10⁻⁶ g/L at 23 °C) | [5] |
| Solubility in Organic Solvents (at 23 °C) | Acetone: ~6 g/LBenzene: ~140 g/LDichloromethane: ~370 g/L | [5] |
| Partition Coefficient (log Kow) | 5.2 |
Experimental Protocols
The determination of the physicochemical properties of this compound follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC). Below are detailed methodologies for key experiments.
Melting Point Determination (OECD 102)
The melting point of this compound is determined using the capillary method.[6][7][8]
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady rate.
-
Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.
Boiling Point Determination (OECD 103)
Due to its high boiling point and potential for decomposition, the boiling point of this compound is determined under reduced pressure.[9][10][11] The dynamic method is suitable for this purpose.
-
Apparatus: A dynamic boiling point apparatus, which measures the vapor-liquid equilibrium, is used.
-
Procedure: The pressure in the apparatus is reduced to a specific value (e.g., 0.05 mm Hg). The sample is heated, and the temperature at which boiling is observed is recorded.
-
Data Analysis: The boiling point at different pressures can be determined and extrapolated to standard atmospheric pressure if necessary, although for substances like this compound, the boiling point at reduced pressure is more relevant.
Density of Solids (OECD 109)
The density of this compound can be determined using a pycnometer.[12][13][14][15][16]
-
Apparatus: A gas pycnometer is used to measure the volume of the solid sample by detecting the pressure change of a known volume of an inert gas.
-
Procedure: A weighed sample of this compound is placed in the pycnometer. The volume is determined by measuring the displacement of the inert gas.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Water Solubility (OECD 105)
The flask method is suitable for determining the low water solubility of this compound.[2][17][18][19][20]
-
Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 23 °C) for a sufficient period to reach equilibrium.
-
Sample Analysis: After equilibrium is reached, the solution is filtered to remove undissolved solid. The concentration of this compound in the aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Vapor Pressure (OECD 104)
Given the very low vapor pressure of this compound, a gas saturation method is appropriate.[1][21][22][23][24]
-
Apparatus: A stream of an inert gas is passed through a sample of this compound at a known flow rate and constant temperature.
-
Procedure: The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping it and quantifying it using a sensitive analytical technique (e.g., Gas Chromatography).
-
Calculation: The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.
Partition Coefficient (n-octanol/water) (OECD 117)
The n-octanol/water partition coefficient (Kow) is a key parameter for assessing the environmental fate of a substance. The HPLC method is a common and efficient way to determine this for compounds like this compound.[25][26][27][28][29]
-
Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its n-octanol/water partition coefficient.
-
Procedure: A series of reference compounds with known log Kow values are injected onto the HPLC column to create a calibration curve of retention time versus log Kow. This compound is then injected under the same conditions, and its retention time is measured.
-
Calculation: The log Kow of this compound is determined by interpolating its retention time on the calibration curve.
Analytical Methods for Residue Analysis
The determination of this compound residues in various matrices is crucial for regulatory purposes and food safety. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS analysis is a modern approach for determining this compound in diverse samples like soil, tobacco, rice, milk, and pork.[30][31][32] The sample is first extracted with an organic solvent, and the extract is then cleaned up using dispersive solid-phase extraction before instrumental analysis.[30][31][32]
For analysis by GC, this compound, due to its low volatility, requires derivatization.[33] The sample extract is reacted with a reagent like ethyl magnesium bromide to form a more volatile derivative that can be analyzed by GC, often with a flame photometric detector (FPD).[33]
Signaling Pathways and Workflows
Synthesis Workflow
The commercial synthesis of this compound is a multi-step process that involves the formation of an organotin compound followed by controlled hydrolysis and condensation.[3]
Caption: Commercial synthesis workflow of this compound.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
This compound exerts its miticidal effect by inhibiting oxidative phosphorylation.[3] Specifically, it targets and inhibits mitochondrial ATP synthase (also known as Complex V) in the electron transport chain.[3][34] This disruption of ATP production leads to cellular energy depletion and ultimately, the death of the mite.
Caption: Mechanism of action of this compound via inhibition of ATP synthase.
Degradation Pathway
This compound can degrade in the environment through hydrolysis and photolysis. In the presence of water, it can slowly hydrolyze to tris(2-methyl-2-phenylpropyl)tin hydroxide.[5] Further degradation can lead to the cleavage of the tin-carbon bonds, forming dihydroxybis(2-methyl-2-phenylpropyl)stannane and eventually inorganic tin.[35]
Caption: Environmental degradation pathway of this compound.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 2. laboratuar.com [laboratuar.com]
- 3. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 6. laboratuar.com [laboratuar.com]
- 7. acri.gov.tw [acri.gov.tw]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. Test No. 103: Boiling Point | OECD [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Test No. 109: Density of Liquids and Solids | OECD [oecd.org]
- 15. acri.gov.tw [acri.gov.tw]
- 16. oecd.org [oecd.org]
- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD 105 - Phytosafe [phytosafe.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. lcslaboratory.com [lcslaboratory.com]
- 25. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 29. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 30. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
Synthesis Pathway of Fenbutatin Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathway of Fenbutatin oxide, an organotin miticide. The document outlines the multi-step chemical synthesis, providing detailed experimental protocols, quantitative data, and visualizations of the reaction workflow.
Core Synthesis Overview
The commercial production of this compound, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a two-step process. The synthesis begins with the formation of a key intermediate, tris(2-methyl-2-phenylpropyl)tin chloride, through a Grignard reaction. This intermediate is subsequently converted to this compound via hydrolysis and dehydration.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Parameter | Tris(2-methyl-2-phenylpropyl)tin chloride | This compound |
| Molecular Formula | C₃₀H₃₉ClSn | C₆₀H₇₈OSn₂ |
| Molecular Weight | 557.79 g/mol | 1052.68 g/mol [1] |
| Appearance | White crystalline solid | Fine white powder[2] |
| Melting Point | Not explicitly found | ~145°C[1] |
| Purity | Not explicitly found | ≥ 97% w/w |
Experimental Protocols
Step 1: Synthesis of Tris(2-methyl-2-phenylpropyl)tin chloride via Grignard Reaction
This procedure describes the synthesis of the organotin halide intermediate.
Materials:
-
2-methyl-2-phenylpropyl chloride (Neophyl chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous toluene
-
Hydrochloric acid (aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small amount of 2-methyl-2-phenylpropyl chloride is added to initiate the reaction. Once initiated, the remaining 2-methyl-2-phenylpropyl chloride, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (2-methyl-2-phenylpropylmagnesium chloride).
-
Reaction with Tin(IV) chloride: The Grignard solution is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous toluene is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the unreacted Grignard reagent and magnesium salts. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tris(2-methyl-2-phenylpropyl)tin chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white crystalline solid.
Step 2: Synthesis of this compound
This procedure details the conversion of the organotin chloride intermediate to the final product.[2]
Materials:
-
Tris(2-methyl-2-phenylpropyl)tin chloride
-
Toluene
-
Sodium hydroxide (aqueous solution)
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrolysis: Tris(2-methyl-2-phenylpropyl)tin chloride is dissolved in toluene. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to facilitate the hydrolysis of the tin-chloride bond to a tin-hydroxide.
-
Dehydration: The resulting mixture, containing the wet tris(2-methyl-2-phenylpropyl)tin hydroxide, is heated. A dehydrating agent is added to facilitate the condensation of two molecules of the tin hydroxide to form the distannoxane (tin-oxygen-tin) bridge of this compound.[2] The reaction mixture is heated and stirred to ensure complete condensation.[2] Water is removed from the reaction mixture, potentially through azeotropic distillation with toluene.
-
Purification: After the reaction is complete, the mixture is filtered to remove any inorganic salts.[2] The solvent is then evaporated under reduced pressure to yield crude this compound.[2] The product can be further purified by recrystallization from a suitable solvent to obtain a fine white powder.[2]
Mandatory Visualizations
Caption: Overall synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to Fenbutatin Oxide: Structural Formula, Properties, and Isomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbutatin oxide is a selective, non-systemic organotin acaricide with contact and stomach action.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, and the absence of isomeric forms. Detailed analytical methodologies for its detection and a summary of its manufacturing process are presented. Furthermore, this guide elucidates its mechanism of action as a potent inhibitor of mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy metabolism.
Chemical Identity and Structural Formula
This compound, with the IUPAC name bis[tris(2-methyl-2-phenylpropyl)tin] oxide and CAS Registry Number 13356-08-6, is a complex organotin compound.[2] Its molecular formula is C₆₀H₇₈OSn₂[3], and it has a molecular weight of 1052.68 g/mol .[3]
The structural formula of this compound is characterized by two tin atoms linked by an oxygen atom, with each tin atom bonded to three neophyl (2-methyl-2-phenylpropyl) groups.
Structural Formula:
The molecule is achiral and, due to its symmetrical nature and the absence of stereocenters, does not exhibit isomerism.
Physicochemical Properties
This compound is a white crystalline solid with a mild odor.[4] It has low solubility in water but is soluble in several organic solvents. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Melting Point | 138-139 °C | [4][5] |
| Boiling Point | 235-240 °C at 0.05 mmHg | [4] |
| Vapor Pressure | 1.8 x 10⁻¹¹ mmHg at 25 °C | [4] |
| Water Solubility | Insoluble (<5 mg/L) | [5] |
| Solubility in Organic Solvents (at 23 °C) | Acetone: ~6 g/L | [5] |
| Benzene: ~140 g/L | [5] | |
| Dichloromethane: ~370 g/L | [5] | |
| LogP (Octanol-Water Partition Coefficient) | 5.2 | [4] |
Toxicological Profile
This compound exhibits low acute oral toxicity but can be fatal if inhaled.[1] It is a severe eye irritant and a mild skin irritant.[6] A summary of its acute toxicity data is provided in Table 2.
| Species | Route | LD₅₀/LC₅₀ | Reference |
| Rat (male) | Oral | 4400 mg/kg | [7] |
| Rat | Oral | 2631 mg/kg | |
| Mouse | Oral | 1450 mg/kg | |
| Rabbit | Dermal | >2000 mg/kg | [6] |
| Rat | Inhalation (4h) | 0.072 mg/L | [7] |
The Acceptable Daily Intake (ADI) for humans has been established at 0.03 mg/kg body weight.
Experimental Protocols
Synthesis
The commercial synthesis of this compound is a multi-step process. While detailed proprietary protocols are not publicly available, a general outline can be derived from patent literature. The process typically involves the Grignard reaction of neophyl chloride with tin tetrachloride to form tris(neophyl)tin chloride. This intermediate is then hydrolyzed to tris(neophyl)tin hydroxide, which is subsequently dehydrated to yield this compound. A preparation method described in a patent involves mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration.
Analytical Methods for Residue Analysis
Accurate quantification of this compound residues in environmental and biological matrices is crucial for regulatory and safety assessments. Several analytical methods have been developed and validated for this purpose.
4.2.1. Gas Chromatography (GC)
Due to its low volatility, this compound requires derivatization prior to GC analysis. A common method involves extraction with an organic solvent, followed by derivatization with a Grignard reagent, such as ethylmagnesium bromide, to form a more volatile tetra-alkyltin compound. Detection is typically achieved using a flame photometric detector (FPD) with a tin-selective filter or mass spectrometry (MS).
4.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A more direct and highly sensitive method for the determination of this compound is HPLC-MS/MS. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed for its extraction from various food and soil samples.[8]
-
Extraction: Samples are extracted with acetonitrile containing 1% formic acid.
-
Cleanup: The extract is purified by dispersive solid-phase extraction (d-SPE) using primary secondary amine (PSA) to remove matrix interferences.
-
Analysis: The purified extract is analyzed by HPLC-MS/MS in the multiple reaction monitoring (MRM) mode.
Method validation studies have demonstrated good linearity, with coefficients of determination (R²) greater than 0.99 over the concentration range of 0.005–1 mg/kg.[8] Recoveries typically range from 79% to 97%, with relative standard deviations (RSDs) below 11%.[8] The limit of quantification (LOQ) for this method is as low as 0.007 mg/kg.[8]
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary mode of action of this compound is the inhibition of oxidative phosphorylation through its interaction with mitochondrial F1F0-ATP synthase.[1] This enzyme complex is essential for the production of ATP, the main energy currency of the cell.
Organotin compounds, including this compound, are known to target the F0 subunit of the ATP synthase complex.[4][5] The F0 subunit forms a proton channel through the inner mitochondrial membrane. The flow of protons through this channel drives the rotation of the F1 subunit, which in turn catalyzes the synthesis of ATP from ADP and inorganic phosphate.
This compound is believed to physically block this proton channel, thereby preventing the proton motive force from driving ATP synthesis. This disruption of cellular energy production ultimately leads to the death of the target organism.
The following diagram illustrates the proposed mechanism of action of this compound on mitochondrial F1F0-ATP synthase.
References
- 1. fao.org [fao.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mode of Action of Fenbutatin Oxide on Mites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbutatin oxide is a non-systemic organotin acaricide with a long history of use in controlling a wide range of phytophagous mites.[1][2] Its efficacy stems from a highly specific mode of action, targeting the fundamental process of cellular energy production in mites. This technical guide provides a comprehensive overview of the biochemical and physiological mechanisms by which this compound exerts its acaricidal effects. It includes a summary of quantitative efficacy data, detailed experimental protocols for assessing its impact, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary mode of action of this compound is the inhibition of mitochondrial ATP synthase (also known as Complex V) in mites.[1][3] This enzyme is a critical component of the oxidative phosphorylation pathway, responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.
This compound acts as a potent, non-systemic acaricide with both contact and stomach action.[1] By disrupting ATP production, it effectively halts cellular respiration, leading to a catastrophic energy deficit within the mite's cells and ultimately causing death.[2] This process, while highly effective, is slow-acting, with mortality typically observed over several days.[3]
The specific binding site of organotin compounds like this compound is believed to be the F₀ subunit of the ATP synthase, which forms the proton channel.[4] By interacting with this subunit, this compound blocks the flow of protons across the inner mitochondrial membrane, thereby inhibiting the rotational catalysis required for ATP synthesis.[4]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in numerous studies, primarily through the determination of the median lethal concentration (LC₅₀) – the concentration required to kill 50% of a test population. These values can vary significantly depending on the mite species, the specific population's resistance profile, and the bioassay methodology employed.
Table 1: Comparative LC₅₀ Values of this compound Against Tetranychus urticae
| Mite Strain/Population | Bioassay Method | LC₅₀ (mg a.i./L) | Resistance Ratio (RR)¹ | Reference |
| Susceptible (S) | Leaf Dip | 0.174 | - | [5] |
| Resistant (R) | Leaf Dip | >100 | >575 | [5] |
| Field Population (California) | Not Specified | >478-fold difference between least and most susceptible | Not Applicable | [1] |
| Field Population (Western Australia) | Discriminating-Dose | Resistance detected (up to 464-fold at LC₉₅) | Not Applicable | [6] |
¹ Resistance Ratio (RR) is calculated as the LC₅₀ of the resistant strain divided by the LC₅₀ of the susceptible strain.
Experimental Protocols
Protocol for Mite Bioassay: Leaf-Dip Method
This protocol is a standard method for determining the contact toxicity of an acaricide to adult mites.
Materials:
-
Bean plants (or other suitable host plant for the target mite species)
-
Colony of adult female mites (e.g., Tetranychus urticae)
-
This compound formulation
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Petri dishes (9 cm diameter)
-
Agar (1.5-2.0%)
-
Fine camel hair brush
-
Micropipettes
-
Beakers
-
Stereomicroscope
Procedure:
-
Preparation of Test Arenas: Prepare a 1.5-2.0% agar solution and pour it into the bottom of the petri dishes to a depth of 3-5 mm. Allow the agar to solidify. This will provide moisture to the leaf discs and prevent the mites from escaping.
-
Preparation of Leaf Discs: Excise leaf discs (2-3 cm in diameter) from untreated host plant leaves. Place one leaf disc, abaxial side up, onto the solidified agar in each petri dish.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A series of at least five serial dilutions should be prepared from the stock solution to create a range of concentrations. A small amount of surfactant (e.g., 0.01%) should be added to all solutions to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.
-
Treatment of Leaf Discs: Using forceps, dip each leaf disc into the respective test solution for 10 seconds with gentle agitation.[7] Place the treated leaf discs back onto the agar in the petri dishes and allow them to air dry for approximately one hour.
-
Infestation with Mites: Using a fine camel hair brush, transfer 15-20 adult female mites onto each treated leaf disc.
-
Incubation: Place the petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 48-72 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence limits using probit analysis.
Protocol for Mitochondrial ATP Synthase Activity Assay
This protocol describes a method to measure the effect of this compound on ATP synthase activity in isolated mite mitochondria. The assay measures the reverse reaction of ATP synthase (ATP hydrolysis), which is coupled to the oxidation of NADH.
Materials:
-
Adult mites
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2)[8]
-
Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris, pH 8.25)[8]
-
ATP, NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH)
-
This compound
-
Oligomycin (a known ATP synthase inhibitor, for positive control)
-
Dounce homogenizer
-
Centrifuge (refrigerated)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Mitochondria Isolation: a. Homogenize a known mass of mites in ice-cold homogenization buffer using a Dounce homogenizer. b. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris. c. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria. d. Resuspend the mitochondrial pellet in a small volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Preparation: a. Prepare an assay medium in the assay buffer containing NADH, PEP, PK, and LDH.[8] b. Prepare different concentrations of this compound to be tested.
-
Activity Measurement: a. Add the assay medium to a spectrophotometer cuvette and warm to 37°C. b. Add the isolated mitochondria to the cuvette and mix. c. Initiate the reaction by adding a known concentration of ATP. d. The hydrolysis of ATP to ADP by ATP synthase will drive the conversion of PEP to pyruvate by PK. LDH will then reduce pyruvate to lactate, oxidizing NADH to NAD⁺. e. Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[9]
-
Inhibition Analysis: a. To test the effect of this compound, pre-incubate the isolated mitochondria with various concentrations of the inhibitor for a set period before adding ATP. b. Measure the rate of NADH oxidation in the presence of the inhibitor. c. Compare the inhibited rates to the uninhibited control to determine the extent of ATP synthase inhibition. Use oligomycin as a positive control for inhibition.
-
Data Analysis: Calculate the specific activity of ATP synthase (e.g., in nmol NADH oxidized/min/mg protein) and determine the IC₅₀ (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Visualizations
Signaling Pathway: Oxidative Phosphorylation and Inhibition by this compound
Caption: Inhibition of mitochondrial ATP synthase by this compound.
Experimental Workflow: Leaf-Dip Bioassay
Caption: Workflow for a standard leaf-dip bioassay.
Resistance to this compound
The development of resistance to this compound in mite populations is a significant concern and has been documented in various regions.[1][6] Resistance levels can be extremely high, rendering the acaricide ineffective. The mechanism of resistance is not fully elucidated but is thought to involve target-site insensitivity, potentially through mutations in the ATP synthase enzyme that reduce the binding affinity of this compound. Due to the risk of resistance, it is crucial to incorporate this compound into integrated pest management (IPM) programs that involve rotation with acaricides having different modes of action.
Conclusion
This compound remains an effective acaricide due to its specific and vital target: mitochondrial ATP synthase. Its mode of action, centered on the disruption of cellular energy production, provides a clear biochemical basis for its toxicity to mites. Understanding this mechanism, along with standardized protocols for efficacy testing and an awareness of resistance potential, is essential for its responsible and effective use in crop protection. The data and protocols presented in this guide offer a technical foundation for researchers and professionals working to understand and manage mite populations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound's Role in Integrated Pest Management - HEBEN [hb-p.com]
- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 4. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Evaluation of three pesticides against phytophagous mites and their impact on phytoseiid predators in an eggplant open-field | Barbar, Ziad | Acarologia [www1.montpellier.inrae.fr]
- 7. projects.au.dk [projects.au.dk]
- 8. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 9. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Fenbutatin Oxide: A Technical Guide to Metabolism and Biotransformation in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbutatin oxide, an organotin compound, has been utilized as a non-systemic acaricide with contact and stomach action for the control of a wide range of phytophagous mites.[1][2] Its efficacy in agricultural applications necessitates a thorough understanding of its metabolic fate in animal systems to assess potential risks to non-target organisms, including mammals, and to establish safe residue limits in food products. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The primary mechanism of action is suspected to be the inhibition of mitochondrial ATP synthase, thereby disrupting oxidative phosphorylation.[2][3]
Absorption, Distribution, and Excretion (ADME)
Studies in laboratory animals, primarily rats, indicate that this compound is poorly absorbed from the gastrointestinal tract following oral administration.[4][5] The vast majority of the administered dose is excreted rapidly, predominantly in the feces as the unchanged parent compound.
In a study with ¹¹⁹Sn-labelled this compound fed to rats, 80-90% of the administered radioactivity was excreted in the feces following multiple doses.[4][6] Urinary excretion was minimal, accounting for less than 1% of the administered dose.[4] The gastrointestinal tract contained diminishing percentages of the administered tin-119 over time, with approximately 30%, 15%, and 5% remaining after 1, 3, and 6 days of dosing, respectively.[4]
Pharmacokinetic studies in Crl:CD BR rats using ¹¹⁹ᵐSn-labelled this compound further confirmed these findings across different dosing regimens. Excretion was almost complete within 72 hours.[4] While absorption is low, detectable residues were found in various tissues, with the highest concentrations typically observed in the liver, kidneys, and fat.[4][6] Notably, no detectable levels of ¹¹⁹Sn were found in brain or bone tissue.[4][6]
Table 1: Excretion of this compound in Rats (5-7 Days Post-Administration)
| Route | Dose Regimen | Percentage of Administered Dose | Animal Model | Reference |
| Feces | Single Low Dose (10 mg/kg bw) | 83-100% | Crl:CD BR Rats | [4] |
| Feces | Single High Dose (500 mg/kg bw) | 83-100% | Crl:CD BR Rats | [4] |
| Feces | Repeated Low Dose (10 mg/kg bw) | 83-100% | Crl:CD BR Rats | [4] |
| Urine | All Dose Regimens | < 1% | Crl:CD BR Rats | [4] |
Table 2: Tissue Distribution of ¹¹⁹Sn Residues in Rats Following Oral Administration of this compound
| Tissue | Concentration Range (mg/kg) | Animal Model | Reference |
| Liver | 0.015 - 0.09 | Rats | [4][6] |
| Kidneys | 0.015 - 0.055 | Rats | [4][6] |
| Fat | < 0.01 - 0.065 | Rats | [4][6] |
| Brain | Not Detected | Rats | [4][6] |
| Bone | Not Detected | Rats | [4][6] |
Biotransformation and Metabolic Pathways
Despite its poor absorption, a fraction of this compound undergoes biotransformation in animals. The majority of the ingested compound, however, is excreted unchanged in the feces.[4] Metabolic studies in rats have identified two primary metabolites resulting from the cleavage and subsequent hydroxylation of the parent molecule.
The major metabolites identified in the feces of rats are:
-
1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200) , which has also been referred to as dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane.[3][4][6]
The metabolic process involves the hydrolysis of one of the tin-carbon bonds, followed by oxidation. While the specific enzymatic pathways have not been fully elucidated in the available literature, such oxidative reactions in xenobiotics are typically mediated by the cytochrome P450 (CYP) enzyme system.[7][8]
Caption: Metabolic pathway of this compound in rats.
Experimental Protocols
The characterization of this compound's metabolic fate has been accomplished through various in vivo studies, primarily in rats. Below are summaries of typical experimental methodologies employed.
In Vivo Metabolism and Excretion Study (Rat Model)
-
Test System: Crl:CD BR rats are a commonly used strain.[4] Studies often include both male and female animals to assess for sex-specific differences.
-
Test Substance: this compound, often radiolabeled with a tin isotope such as ¹¹⁹Sn or ¹¹⁹ᵐSn, to facilitate tracing and quantification in biological matrices.[4][6]
-
Dosing Regimens:
-
Single Low Dose: A single oral gavage dose, for example, at 10 mg/kg body weight, to assess pharmacokinetics under non-saturating conditions.[4]
-
Single High Dose: A single oral gavage dose, for example, at 500 mg/kg body weight, to investigate potential saturation of metabolic or excretory pathways.[4]
-
Repeated Dosing: Daily administration of unlabeled this compound for a period (e.g., 14 days) followed by a single dose of the radiolabeled compound to evaluate potential for bioaccumulation or enzyme induction.[4]
-
-
Sample Collection:
-
Analytical Methods:
-
Quantification: Total radioactivity in samples (urine, feces, tissues) is determined using techniques like liquid scintillation counting.
-
Metabolite Profiling: Fecal extracts are analyzed to separate and identify metabolites. A common technique cited in early studies is Thin-Layer Chromatography (TLC), where the migration of radioactive spots is compared to that of reference standards for the parent compound and known metabolites.[4]
-
Modern Methods: While not detailed in the metabolism-specific search results, modern analytical methods for this compound residue detection include Gas Chromatography (GC) with Flame Photometric Detection (FPD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11] These highly sensitive and specific techniques are crucial for routine monitoring and could be adapted for advanced metabolite identification.
-
Caption: A typical workflow for a this compound metabolism study.
Conclusion
The metabolism of this compound in animals is characterized by very low oral absorption and rapid fecal excretion. The vast majority of the administered dose is eliminated unchanged. A small fraction of the compound undergoes biotransformation, primarily through hydrolysis and oxidation, to form two main metabolites: β,β-dimethylphenethylstannoic acid (SD 33608) and 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200). Tissue residues are generally low and do not indicate significant bioaccumulation in key organs like the brain or bone. This metabolic profile, dominated by poor absorption and limited biotransformation, is a critical factor in the overall toxicological assessment of this compound.
References
- 1. fao.org [fao.org]
- 2. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 7. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance [mdpi.com]
- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC and common names for fenbutatin oxide
An In-Depth Technical Guide to Fenbutatin Oxide: IUPAC Nomenclature, Chemical Properties, and Mode of Action
Introduction
This compound is a selective, non-systemic organotin acaricide used to control a wide range of phytophagous mites.[1][2] It acts through contact and stomach action, providing long residual control of all motile stages of mites on various fruit, field, and ornamental crops.[3][4][5] This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, mode of action, and analytical methodologies for researchers, scientists, and drug development professionals.
Nomenclature
The nomenclature for this compound is established by several organizations, including the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).
| Nomenclature Type | Name | Source |
| IUPAC Name | bis[tris(2-methyl-2-phenylpropyl)tin] oxide | [4][6][7] |
| Common Name | This compound | [4][6][7] |
| Chemical Abstracts Name | hexakis(2-methyl-2-phenylpropyl)distannoxane | [4][6][8] |
| American Chemical Society Name | hexakis(ß,ß-dimethylphenethyl)distannoxane | [6] |
| Trade Names | Vendex, Torque, Neostanox, Osadan, Bendex | [3][4][8][9] |
| CAS Registry Number | 13356-08-6 | [3][7][8] |
| EPA Shaughnessy Number | 104601 | [3] |
| EC Number | 236-407-7 | [2] |
| CIPAC Number | 359 | [2][7] |
Chemical and Physical Properties
Technical this compound is a white crystalline solid.[1][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆₀H₇₈OSn₂ | [2][3][7] |
| Molecular Weight | 1052.68 g/mol | [8] |
| Physical State | White crystalline solid or powder | [1][3][6] |
| Melting Point | 138-145 °C | [3][6][8] |
| Water Solubility | Insoluble (~5 x 10⁻⁶ g/L at 23°C) | [6][8] |
| Organic Solvent Solubility (at 23°C) | Acetone: ~6 g/LBenzene: 140 g/LDichloromethane: 370 g/LMethylene chloride: 380 g/LXylene: 53 g/L | [6][8] |
| Stability | Stable to sunlight. Hydrolyzes in water to tris-(2-methyl-2-phenylpropyl)tin hydroxide, which can be reconverted to the parent compound.[6][9] | [6][9] |
Mode of Action
This compound's primary mode of action is the inhibition of oxidative phosphorylation by targeting mitochondrial ATP synthase.[2][3] This disruption of cellular respiration leads to a rapid cessation of feeding and paralysis of the cardiovascular and respiratory systems in the target mites.[3][10]
Caption: Mode of action of this compound.
Experimental Protocols
Synthesis
The commercial production of this compound is a multi-step process. A general outline of the synthesis is as follows:
-
Reaction Setup: Tris(2-methyl-2-phenylpropyl)tin is reacted in an anhydrous organic solvent, such as toluene, to prevent hydrolysis.[2]
-
Dehydration: A dehydrating agent is introduced to facilitate the formation of the distannoxane bridge, which is a key structural feature of this compound.[2]
-
Oxidation and Condensation: The reaction mixture is heated and stirred to complete the oxidation and condensation steps.[2]
-
Purification: The final product is purified through filtration and solvent evaporation.[2]
A patented preparation method also describes the use of distillation and dehydration of a wet product of this compound with an organic solvent as a carrier, which can be achieved through spray heating or a membrane evaporator.[11]
Caption: General synthesis workflow for this compound.
Analytical Methods
-
Product Analysis: The content of this compound in technical products can be determined by potentiometric non-aqueous titrimetry.[4]
-
Residue Analysis: Residues in crops and other materials are typically determined by gas-liquid chromatography (GLC) with either an electron capture detector (ECD) or a flame photometric detector (FPD) after conversion to a suitable derivative.[4]
Toxicological Summary
| Endpoint | Value | Species | Source(s) |
| Acute Oral LD₅₀ | 2631 mg/kg | Rat | [4] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [3][4] |
| Primary Eye Irritation | Severe irritant | Rabbit | [3] |
| Primary Skin Irritation | Mild irritant | Rabbit | [3] |
| Dermal Sensitization | Not a sensitizer | Guinea pig | [3] |
| ADI (JMPR) | 0.03 mg/kg b.w. (1992) | - | [4] |
Conclusion
This compound is a well-characterized organotin acaricide with a specific mode of action targeting mitochondrial ATP synthase. Its chemical properties and toxicological profile have been extensively studied. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of pesticide science and drug development.
References
- 1. This compound | 13356-08-6 [chemicalbook.com]
- 2. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. chinese-pesticide.com [chinese-pesticide.com]
- 5. This compound 95% TC Pesticide & Insecticides - Fenbutatin, this compound 95% TC | Made-in-China.com [m.made-in-china.com]
- 6. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. This compound [drugfuture.com]
- 9. This compound | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. protectingbees.njaes.rutgers.edu [protectingbees.njaes.rutgers.edu]
- 11. CN104413046A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Guide: Solubility of Fenbutatin Oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of fenbutatin oxide in various organic solvents. The information contained herein is intended to support research, development, and analytical activities involving this organotin acaricide.
Introduction
This compound, a non-systemic acaricide, is characterized by its low aqueous solubility and notable solubility in several organic solvents.[1] Understanding its solubility profile is critical for various applications, including formulation development, analytical method design, and environmental fate assessment. This document consolidates available quantitative solubility data, outlines relevant experimental methodologies, and provides a logical workflow for solubility determination.
Quantitative Solubility Data
The solubility of this compound in select organic solvents has been reported at 23°C. This data is crucial for selecting appropriate solvents for stock solutions, extractions, and formulations.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Dichloromethane | 23 | 380 | [2][3][4] |
| Benzene | 23 | 140 | [2][3][4] |
| Acetone | 23 | 6 | [2][3][4] |
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound in organic solvents is not extensively documented in publicly available literature, a standard methodology can be derived from established principles for solubility testing of chemical substances, such as those outlined in OECD guidelines. The following protocol describes a general approach based on the "shake-flask" method, which is suitable for substances with solubility above 10⁻² g/L.
3.1 Principle
An excess amount of this compound is equilibrated with a specific organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically.
3.2 Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with a Flame Photometric Detector (GC-FPD)
3.3 Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 23°C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. Centrifuge the samples at a controlled temperature to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter compatible with the organic solvent.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-MS/MS or GC-FPD, to determine the concentration of this compound. A multi-point calibration curve should be prepared using analytical standards of this compound in the same solvent.
-
Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.
3.4 Analytical Considerations
The choice of analytical technique is critical for accurate quantification.
-
HPLC-MS/MS: This technique is highly selective and sensitive for the determination of this compound.
-
GC-FPD: Gas chromatography with a tin-sensitive flame photometric detector is another suitable method for the analysis of organotin compounds like this compound.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
The concept of signaling pathways is not directly applicable to the solubility of a chemical compound. However, the logical relationship in the experimental workflow is crucial for obtaining accurate and reproducible results. The workflow progresses from preparation and equilibration to phase separation and finally, quantitative analysis. Each step is a prerequisite for the next, ensuring that a true equilibrium is reached and that the analyzed sample accurately represents the saturated solution.
Conclusion
The solubility of this compound in organic solvents is a key physicochemical property that influences its application in various scientific and industrial contexts. This guide provides readily accessible quantitative data and a framework for the experimental determination of its solubility. Researchers, scientists, and drug development professionals are encouraged to use this information as a foundation for their work with this compound.
References
Fenbutatin Oxide: A Technical Guide to its Interaction with Mitochondrial ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbutatin oxide is an organotin acaricide widely used in agriculture to control a variety of phytophagous mites. Its efficacy stems from its specific interaction with a key protein complex in cellular metabolism: mitochondrial F1Fo-ATP synthase. This technical guide provides an in-depth exploration of the protein binding characteristics of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows. While specific quantitative binding data for this compound is limited in the public domain, this guide leverages data from closely related organotin compounds to provide a comprehensive overview for research and development purposes.
Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary mode of action of this compound is the inhibition of mitochondrial ATP synthase (also known as Complex V). This enzyme is critical for cellular energy production, as it utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (oxidative phosphorylation). By binding to and inhibiting ATP synthase, this compound disrupts this vital process, leading to a depletion of cellular ATP. This disruption of the energy metabolism ultimately results in the paralysis of the cardiovascular and respiratory systems of the target pests.
Proposed Binding Site
Current research suggests that organotin compounds, including this compound, target the Fo subunit of the ATP synthase complex. The Fo subunit is the membrane-spanning portion that forms the proton channel. More specifically, studies on the related compound tributyltin (TBT) indicate that the binding site is likely within the ion channel of subunit a . It is hypothesized that the organotin compound physically obstructs the channel, thereby preventing the translocation of protons and inhibiting the rotational catalysis required for ATP synthesis. Earlier hypotheses also considered subunit c as a potential binding site. The interaction is believed to be non-covalent.
dot
Caption: Proposed mechanism of this compound binding to subunit a of ATP synthase.
Quantitative Data
| Compound | Protein Target | Organism(s) | Binding Constant (Apparent Kᵢ) | Reference(s) |
| Tributyltin Chloride (TBT-Cl) | F-ATP synthase | Ilyobacter tartaricus, Escherichia coli | 200 nM | |
| This compound | 5-hydroxytryptamine uptake | Rat platelets (in vitro) | Inhibition at 10 µM |
Experimental Protocols
The characterization of this compound's interaction with ATP synthase involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
ATP Synthase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the rate of ATP hydrolysis (ATPase activity) by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle: The ADP produced from ATP hydrolysis by ATP synthase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ATPase activity.
Materials:
-
Isolated mitochondria or purified ATP synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl₂)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH in a cuvette.
-
Add the isolated mitochondria or purified ATP synthase to the reaction mixture and incubate for a few minutes to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding a known concentration of ATP.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the ATPase activity.
-
To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the compound for a defined period before adding ATP.
-
Calculate the rate of NADH oxidation for each concentration of this compound and compare it to the control (no inhibitor) to determine the percent inhibition and subsequently calculate IC₅₀ values.
dot
Caption: Workflow for determining ATP synthase inhibition by this compound.
Photoaffinity Labeling for Binding Site Identification
This technique is used to identify the specific subunit of a protein complex that a ligand binds to. It involves a photoreactive derivative of the ligand that covalently attaches to the binding site upon UV irradiation.
Principle: A radiolabeled or otherwise tagged photoreactive analog of the inhibitor (e.g., a derivative of tributyltin) is synthesized. This analog is incubated with the purified ATP synthase complex. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the nearest amino acid residues in the binding pocket. The subunits of the complex are then separated by SDS-PAGE, and the labeled subunit is identified by autoradiography or other detection methods.
Materials:
-
Purified F1Fo-ATP synthase
-
Photoreactive, tagged derivative of the organotin compound (e.g., tritium-labeled)
-
UV light source (e.g., 254 nm)
-
SDS-PAGE equipment and reagents
-
Detection system (e.g., for radioactivity or fluorescent tags)
Procedure:
-
Incubate the purified ATP synthase with the photoreactive organotin derivative in the dark.
-
As a control, perform a parallel incubation in the presence of an excess of the non-photoreactive inhibitor (e.g., this compound) to demonstrate competition for the binding site.
-
Expose the samples to UV light for a specific duration to induce covalent cross-linking.
-
Denature the protein complex and separate the subunits using SDS-PAGE.
-
Visualize the labeled subunit(s) using an appropriate detection method (e.g., autoradiography for a radiolabeled probe). The presence of a labeled band corresponding to a specific subunit identifies it as the binding target.
Signaling Pathways
The primary consequence of this compound's binding to ATP synthase is the disruption of the oxidative phosphorylation pathway. This is a direct inhibition of an enzyme rather than a complex cell signaling cascade. The downstream effects are all consequences of cellular energy depletion.
dot
Caption: Consequence of this compound binding on cellular energy production.
Conclusion
This compound's efficacy as an acaricide is directly linked to its ability to bind and inhibit mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy production. While specific quantitative binding data for this compound remains an area for further research, data from related organotin compounds suggest a high-affinity interaction with the F_o subunit, likely within the subunit 'a' ion channel. The experimental protocols outlined in this guide provide a framework for further investigation into the precise nature of this interaction. A deeper understanding of the binding characteristics of this compound and other organotins can aid in the development of more selective and effective pesticides, as well as inform our understanding of potential off-target effects.
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Fenbutatin Oxide
Introduction
Fenbutatin oxide is a widely used non-systemic acaricide for the control of mites and other pests on a variety of agricultural crops.[1][2] Due to its persistence in the environment and potential for accumulation in the food chain, sensitive and reliable analytical methods are crucial for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance.[1][2] This document provides detailed application notes and protocols for the determination of this compound using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography (GC) based methods.
I. Overview of Analytical Methodologies
The two predominant analytical approaches for the quantification of this compound are HPLC-MS/MS and GC-based methods.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is currently the method of choice for its high sensitivity, selectivity, and ability to analyze the parent compound directly without the need for derivatization.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol is frequently employed in conjunction with HPLC-MS/MS for efficient extraction and cleanup.[1][3]
-
Gas Chromatography (GC): GC-based methods, often coupled with Flame Photometric Detection (FPD) or Mass Spectrometry (MS), are also utilized for this compound analysis.[4][5][6] A key consideration for GC analysis is the low volatility of this compound, which necessitates a derivatization step to convert it into a more volatile and thermally stable compound.[1][2] Common derivatizing agents include Grignard reagents like ethyl magnesium bromide.[4][5][6]
II. Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of this compound in different matrices.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (mg/kg or mg/L) | Reference |
| HPLC-MS/MS | Soil, Tobacco, Rice, Milk, Pork Liver, Pork | 0.002 mg/kg | 0.007 mg/kg | 79.04 - 97.12 | 0.005 - 1 | [1][3] |
| HPLC-APCI-MS | Tomatoes, Cucumbers, Bananas | 0.01 - 0.02 mg/kg | - | 80 - 88 | 0.25 - 5.0 ng/µL | [7] |
| GC-FPD | Oranges | 0.1 mg/kg | - | 79.6 - 109.6 | 0.2 - 2.0 | [4][5] |
| GC-MS/MS | Fruits and Vegetables | - | - | 76.2 - 92.0 | 0.01 - 2.00 | [6] |
| GC-MS/MS | Fruits and Vegetables | - | - | 74.1 - 124.5 | 0.005 - 0.5 | [8] |
III. Experimental Protocols
A. Method 1: HPLC-MS/MS with QuEChERS Sample Preparation
This protocol is adapted from a method for the trace analysis of this compound in various food and environmental matrices.[1][3]
1. Sample Preparation (Modified QuEChERS)
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 25 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Instrumental Parameters
-
HPLC System: Agilent 1290 Infinity or equivalent
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution:
-
Start with a suitable percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for equilibration. A typical gradient might be: 0 min, 60% B; 4.0 min, 95% B; 6.0 min, 95% B; 8.0 min, 60% B; 10.0 min, 60% B.[1]
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Precursor ion > Product ion (e.g., for quantification and qualification).
B. Method 2: Gas Chromatography with Derivatization
This protocol is a general representation based on methods for the analysis of this compound in produce.[4][5]
1. Sample Preparation and Derivatization
-
Extraction:
-
Derivatization:
-
Add the derivatizing agent, such as ethyl magnesium bromide in an appropriate solvent, to the hexane extract.[4][5]
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes).[4][5]
-
Quench the reaction by adding an acidic solution (e.g., 1 mol/L HCl).[4][5]
-
Collect the organic (upper) layer.
-
Evaporate the solvent to dryness.
-
-
Cleanup:
-
Re-dissolve the derivatized residue in hexane.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil).[4][5][6]
-
Elute the derivatized analyte with a suitable solvent mixture (e.g., hexane-dichloromethane).[4][5]
-
Evaporate the eluate and reconstitute in a known volume of hexane for GC analysis.
-
2. GC-FPD/MS Instrumental Parameters
-
GC System: Agilent 7890 or equivalent
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Inlet: Splitless injection
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature, hold, ramp to a final temperature, and hold. A typical program might be: start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
-
-
Detector:
-
Flame Photometric Detector (FPD) with a tin filter.
-
Mass Spectrometer (MS) operating in selected ion monitoring (SIM) or tandem MS (MS/MS) mode.
-
IV. Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical pathway for the derivatization of this compound for GC analysis.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Determination of the pesticide this compound in tomatoes, cucumbers and bananas by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.co.kr [shimadzu.co.kr]
Application Notes and Protocols for Fenbutatin Oxide Residue Analysis in Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbutatin oxide is an organotin miticide used to control mites on a variety of fruit, vegetable, and field crops.[1][2] Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities.[1][3] Accurate and sensitive analytical methods are crucial for monitoring its residues to ensure food safety and compliance with these regulations.
This document provides detailed application notes and protocols for the analysis of this compound residues in various crop matrices. The methodologies described are based on established and validated techniques, primarily utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Analytical Methodologies
The determination of this compound residues in crops presents analytical challenges due to its low volatility and the complexity of plant matrices.[3] Two primary analytical approaches have been successfully employed:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique requires a derivatization step to convert the non-volatile this compound into a more volatile and thermally stable compound suitable for GC analysis.[3] Grignard reagents, such as pentylmagnesium bromide or ethyl magnesium bromide, are commonly used for this purpose.[1][4][5][6][7] GC-MS/MS offers high selectivity and sensitivity for the detection of the derivatized analyte.[1]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method eliminates the need for derivatization, simplifying the sample preparation process.[3] HPLC-MS/MS is well-suited for the analysis of polar and thermally labile pesticides and provides excellent sensitivity and selectivity.[3][8] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed for sample preparation.[3][9][10][11]
Experimental Protocols
Protocol 1: this compound Residue Analysis by GC-MS/MS
This protocol is based on the derivatization of this compound followed by GC-MS/MS analysis and is suitable for fruits and vegetables.[1][4]
1. Sample Preparation and Extraction:
- Homogenize a representative sample of the crop.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetone and 10 mL of hexane.[1]
- Vortex for 5 minutes and then centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant. Repeat the extraction step on the residue.
- Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- Re-dissolve the residue in 2 mL of hexane.
- Add 1 mL of pentylmagnesium bromide (2 M in diethyl ether).[1]
- Vortex for 2 minutes and let the reaction proceed for 15 minutes at room temperature.[6]
- Slowly add 5 mL of 1 M HCl to stop the reaction.
- Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Collect the upper hexane layer.
3. Clean-up:
- Prepare a solid-phase extraction (SPE) cartridge containing Florisil and Envi-Carb.[1]
- Condition the cartridge with 5 mL of hexane.
- Load the hexane extract onto the cartridge.
- Elute the derivatized this compound with 10 mL of a hexane-dichloromethane mixture (e.g., 4:1, v/v).[6]
- Evaporate the eluate to a final volume of 1 mL for GC-MS/MS analysis.
4. GC-MS/MS Parameters:
- GC Column: Rtx-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]
- Inlet Temperature: 300°C.[1]
- Injection Mode: Splitless.[1]
- Oven Temperature Program: 50°C (hold 1 min), ramp at 20°C/min to 300°C (hold 7 min).[1]
- MS Ionization Mode: Electron Ionization (EI).[1]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][7]
Protocol 2: this compound Residue Analysis by HPLC-MS/MS (Modified QuEChERS)
This protocol utilizes a modified QuEChERS method for extraction and clean-up, followed by direct analysis using HPLC-MS/MS, and is applicable to a wide range of crops.[3][9][10][11]
1. Sample Preparation and Extraction:
- Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile containing 1% formic acid.[3][9][10]
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube.
- Add d-SPE sorbents, typically 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).[3][9][10]
- Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.
3. HPLC-MS/MS Parameters:
- HPLC Column: Hypersil Gold C18 (100 mm × 2.1 mm, 3.0 µm) or equivalent.[12]
- Mobile Phase: A) Methanol, B) 0.1% Formic acid in water.[12]
- Gradient: Start at 60% A, ramp to 95% A over 4 minutes, hold for 2 minutes, then return to initial conditions.[12]
- Flow Rate: 0.25 mL/min.[12]
- Injection Volume: 10 µL.[3][12]
- MS Ionization Mode: Positive Electrospray Ionization (ESI+).[3][12]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[3][12]
- MRM Transitions (example): m/z 518.96 → 463.04 (quantitative) and 518.96 → 350.91 (qualitative).[3][12]
Data Presentation
The performance of the analytical methods for this compound in various crops is summarized in the tables below.
Table 1: Performance Data for GC-MS/MS Method
| Crop Matrix | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, mg/kg) | Reference |
| Fruits & Vegetables | 0.01, 0.02, 0.05 | 76.2 - 92.0 | < 8.5 | Not Specified | [4] |
| Fruits & Vegetables | Not Specified | 74.1 - 124.5 | < 5.0 | Not Specified | [1] |
| Oranges | 0.1 - 0.4 | 79.6 - 109.6 | 3.60 - 9.04 | 0.1 | [6] |
| Apple | 0.01, 0.02, 0.05, 0.2 | 72.4 - 107.1 | 0.4 - 14.2 | 0.0034 (as Sn) | [7] |
Table 2: Performance Data for HPLC-MS/MS (Modified QuEChERS) Method
| Crop Matrix | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, mg/kg) | Reference |
| Tobacco | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 | [3][9][10] |
| Rice | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 | [3][9][10] |
| Grapes | Not Specified | ~90 | < 13 | low ng/g range | [13] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for this compound residue analysis in crops.
Caption: General workflow for this compound residue analysis.
Conclusion
The described GC-MS/MS and HPLC-MS/MS methods provide reliable and sensitive approaches for the determination of this compound residues in a variety of crop matrices. The choice of method may depend on the available instrumentation, the specific crop matrix, and the required limit of quantification. The HPLC-MS/MS method with a modified QuEChERS sample preparation is generally simpler and faster due to the omission of the derivatization step. Proper validation of the chosen method in the specific laboratory and for each matrix is essential to ensure accurate and defensible results.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. fao.org [fao.org]
- 3. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of cyhexatin, triphenyltin and this compound residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Matrix solid-phase dispersion and solid-phase microextraction applied to study the distribution of this compound in grapes and white wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatographic Analysis of Fenbutatin Oxide
Introduction
Fenbutatin oxide is a non-systemic acaricide used to control mites on a variety of agricultural crops. Due to its persistence and potential for dietary exposure, robust analytical methods are required for its determination in various matrices. Gas chromatography (GC) is a powerful technique for the analysis of this compound; however, due to its low volatility, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with mass spectrometry (MS/MS) and flame photometric detection (FPD).
Data Presentation
The following table summarizes the quantitative data from various validated gas chromatography methods for the determination of this compound in different matrices.
| Matrix | Derivatization Reagent | GC Column | Detector | Linearity Range (mg/kg) | LOD/LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Fruits and Vegetables | Ethylmagnesium Bromide (EtMgBr) or Sodium Tetraethylborate | Not Specified | MS/MS | 0.01 - 2.00 | Not Specified | 76.2 - 92.0 | < 8.5 | [3] |
| Orange Products | Ethylmagnesium Bromide (EtMgBr) | Capillary | FPD | 0.2 - 2.0 (mg/L) | 0.1 | 79.6 - 109.6 | 3.60 - 9.04 | [4][5] |
| Fruits and Vegetables | Pentylmagnesium Bromide | Rtx-5 ms (30 m x 0.25 mm x 0.25 µm) | MS/MS | 0.005 - 0.5 (mg/L) | Not Specified | 74.1 - 124.5 | < 5.0 | [6] |
| Fruits and Vegetables | Ethylmagnesium Bromide (EtMgBr) | Not Specified | MS/MS | Not Specified | LOD: 0.0034 (as Sn) | 72.4 - 107.1 | 0.4 - 14.2 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the GC analysis of this compound.
Protocol 1: Analysis of this compound in Fruits and Vegetables by GC-MS/MS
This protocol is based on the derivatization of this compound with a Grignard reagent followed by solid-phase extraction cleanup.
1. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the fruit or vegetable sample and homogenize.
-
Extraction: For fruits and vegetables, samples can be extracted with hexane or a mixture of acetone and hexane.[3][6] For samples requiring digestion, a mixture of HCl and THF (1:10, v/v) can be used, followed by extraction with hexane.[7]
2. Derivatization with Grignard Reagent
-
Reagent Selection: Both ethylmagnesium bromide (EtMgBr) and pentylmagnesium bromide have been shown to be effective for the derivatization of this compound.[6][7]
-
Procedure:
3. Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge: A Florisil SPE cartridge is commonly used for cleanup.[3][7]
-
Procedure:
-
Conditioning: Condition the Florisil SPE cartridge with an appropriate solvent, such as hexane.
-
Loading: Load the supernatant from the derivatization step onto the conditioned cartridge.
-
Elution: Elute the derivatized this compound from the cartridge. For a silica SPE column, an elution solvent of hexane-dichloromethane (4:1, v/v) can be used.[4][5]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC analysis.[4][5]
-
4. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS/MS) Conditions:
Protocol 2: Analysis of this compound in Orange Products by GC-FPD
This protocol outlines a method using a flame photometric detector, which is selective for tin compounds.
1. Sample Preparation and Extraction
-
Extraction: Extract the homogenized orange product sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.[4][5]
-
Evaporation: Filter the extract and evaporate to dryness using a nitrogen evaporator in a water bath at 35 °C.[4][5]
2. Derivatization with Ethylmagnesium Bromide
-
Follow the derivatization procedure as outlined in Protocol 1, step 2.
3. Solid-Phase Extraction (SPE) Cleanup
4. GC-FPD Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for pesticide analysis.
-
Injector and Detector Temperatures: Optimize for the analysis of the derivatized this compound.
-
Oven Temperature Program: Program the oven temperature to achieve good separation of the analyte from matrix interferences.
-
-
Flame Photometric Detector (FPD) Conditions:
-
Operate the FPD in the tin mode.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC analysis of this compound.
Caption: Experimental workflow for GC analysis of this compound.
Caption: Derivatization of this compound for GC analysis.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. [Simultaneous determination of cyhexatin, triphenyltin and this compound residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Fenbutatin Oxide Experiments: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting experiments with fenbutatin oxide, an organotin acaricide. The following sections detail the compound's mechanism of action, key experimental protocols, and relevant toxicological data to ensure safe and effective laboratory practices.
Introduction to this compound
This compound is a selective, non-systemic acaricide with contact and stomach action.[1] It is primarily used to control a wide range of phytophagous mites on various agricultural crops.[2] Its mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[1][3] This disruption of oxidative phosphorylation leads to paralysis and death of the target pests.[4]
Chemical Properties:
| Property | Value |
| IUPAC Name | bis[tris(2-methyl-2-phenylpropyl)tin] oxide |
| CAS Number | 13356-08-6 |
| Molecular Formula | C₆₀H₇₈OSn₂ |
| Molecular Weight | 1052.68 g/mol |
| Physical State | White crystalline solid |
| Solubility | Insoluble in water, slightly soluble in aromatic solvents |
| Melting Point | ~145°C |
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
This compound's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway. This inhibition disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and eventual death of the organism.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
In Vitro Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This protocol measures the effect of this compound on mitochondrial respiration in real-time using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Cell line of interest (e.g., HepG2, or insect-derived cell lines)
-
Cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates (glucose, pyruvate, glutamine).
-
Prepare Compound Plate:
-
Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit and this compound at desired concentrations.
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupling agent).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Cell Plate Preparation:
-
Remove cell culture medium from the cell plate.
-
Wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.
-
-
Run the Assay:
-
Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the pre-programmed Mito Stress Test protocol. The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the compounds.
-
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in basal and ATP-linked respiration after this compound injection indicates inhibition of mitochondrial function.
Figure 2: Workflow for the Seahorse XF Mito Stress Test.
Mitochondrial ATP Synthase Activity Assay (Colorimetric)
This protocol measures the specific activity of ATP synthase in isolated mitochondria by monitoring the hydrolysis of ATP.
Materials:
-
Isolated mitochondria from a relevant tissue or cell type.
-
ATP Synthase Activity Assay Kit (e.g., Abcam ab109716 or similar).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
This compound.
-
Phosphate-free buffer.
Procedure:
-
Sample Preparation: Isolate mitochondria from the desired source using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes an assay buffer, ATP, and a coupling enzyme system to link ADP production to NADH oxidation.
-
Assay Setup:
-
Add the prepared reagents to the wells of a microplate.
-
Add the isolated mitochondria to the wells.
-
For inhibitor control wells, add a known ATP synthase inhibitor (e.g., oligomycin) provided in the kit.
-
For test wells, add different concentrations of this compound.
-
-
Initiate the Reaction: Start the reaction by adding ATP to all wells.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH oxidation, which is coupled to ATP hydrolysis by ATP synthase.
-
Calculate Activity: Calculate the specific activity of ATP synthase (in nmol/min/mg protein) by subtracting the rate of the inhibitor control from the rate of the sample wells and using the molar extinction coefficient of NADH.
Acaricide Efficacy Bioassay (Leaf-Dip Method)
This bioassay is used to determine the toxicity of this compound to a specific mite species.
Materials:
-
Host plant leaves (e.g., bean, citrus).
-
Mite colony of a known species (e.g., Tetranychus urticae).
-
This compound stock solution.
-
Surfactant (e.g., Triton X-100).
-
Petri dishes.
-
Agar.
-
Fine paintbrush.
-
Stereomicroscope.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in water containing a small amount of surfactant (e.g., 0.01%). Include a control solution with only water and surfactant.
-
Leaf Disc Preparation: Cut uniform discs from the host plant leaves.
-
Treatment:
-
Infestation:
-
Place the dried leaf discs, adaxial side down, onto a layer of agar in Petri dishes.
-
Using a fine paintbrush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.[5]
-
-
Incubation: Incubate the Petri dishes at a controlled temperature and humidity (e.g., 25°C, 60% RH) with a set photoperiod.
-
Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population) and other lethal concentration values.
-
Downstream Effects: Apoptosis and Cell Cycle
Inhibition of mitochondrial function by this compound can lead to secondary cellular effects, including the induction of apoptosis (programmed cell death) and alterations in the cell cycle. The depletion of ATP and the potential increase in reactive oxygen species (ROS) due to disrupted electron transport can trigger these downstream pathways.
Figure 3: Potential downstream effects of this compound.
Quantitative Toxicological Data
The following tables summarize key toxicological data for this compound from various studies.
Table 1: Acute Toxicity Data
| Endpoint | Species | Value | Reference |
| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [4] |
| Primary Eye Irritation | Rabbit | Severe irritant | [4] |
| Primary Skin Irritation | Rabbit | Mild irritant | [4] |
| Dermal Sensitization | Guinea Pig | Not a sensitizer | [4] |
Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL)
| Study Type | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |
| 2-Year Chronic/Oncogenicity | Rat | 50 ppm (2.5 mg/kg/day) | 300 ppm | Increased absolute and relative testes weights | [6] |
| 2-Year Chronic | Dog | 15 mg/kg/day | - | Emesis and diarrhea at higher doses | [1] |
| 3-Generation Reproduction | Rat | 100 ppm (5 mg/kg/day) | 300 ppm | Reduced body weight gain in females | [6] |
| Developmental Toxicity | Rabbit | 1 mg/kg/day | 5 mg/kg/day | Increased post-implantation loss | [6] |
Table 3: Acaricidal Efficacy (LC₅₀ Values)
| Mite Species | LC₅₀ (ppm) | Reference |
| Tetranychus urticae | Varies by population susceptibility | [7] |
| Panonychus ulmi | Generally higher than T. urticae | [8] |
Note: LC₅₀ values can vary significantly between different populations of the same mite species due to factors such as resistance.
Safety Precautions
This compound is toxic and requires careful handling.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure:
-
Inhalation: Move to fresh air. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for complete safety information before working with this compound.
References
- 1. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. abcam.co.jp [abcam.co.jp]
- 4. content.protocols.io [content.protocols.io]
- 5. irac-online.org [irac-online.org]
- 6. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 7. agilent.com [agilent.com]
- 8. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: QuEChERS Extraction of Fenbutatin Oxide from Soil
This document provides a detailed methodology for the extraction and quantification of fenbutatin oxide from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is intended for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development.
Introduction
This compound is a widely used acaricide in agriculture for the control of mites and other pests on a variety of crops. Due to its persistence, it can accumulate in soil, posing potential environmental risks and the possibility of entering the food chain.[1][2] Therefore, a reliable and efficient method for the determination of this compound residues in soil is crucial for environmental monitoring and food safety.[2]
The QuEChERS method offers a simple, rapid, and cost-effective approach for the extraction of pesticide residues from various matrices.[1][2][3][4] This application note details a modified QuEChERS protocol specifically optimized for the analysis of this compound in soil, providing high recovery rates and low limits of detection.[5][6][7] The subsequent analysis by HPLC-MS/MS ensures high selectivity and sensitivity for accurate quantification.[5][6]
Experimental Protocol
This protocol is based on a modified QuEChERS method developed for the determination of this compound in soil.[5][6][7][8]
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 88%
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Deionized water
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation
-
Soil Sampling: Collect representative soil samples from the area of interest. Air-dry the samples at room temperature and sieve them through a 2 mm mesh to remove stones and other debris.[9]
-
Sample Hydration (for air-dried soil): For a 3 g air-dried soil sample, add 7 mL of deionized water to a 50 mL centrifuge tube. Vortex briefly and allow the soil to hydrate for 30 minutes.[1][10] For soil with ≥70% water content, use 10 g of the soil sample directly.[1][10]
Extraction
-
Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.[9]
-
Add 10 mL of acetonitrile containing 1% formic acid (v/v).[5][6][7]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound.[1][7][10]
-
Centrifuge the tube at 4000 rpm for 5 minutes.[7]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.[7]
-
Vortex the tube for 30 seconds to facilitate the cleanup process. The PSA helps in removing interfering substances like organic acids.[5][8]
-
Centrifuge at 10,000 rpm for 5 minutes.[7]
Final Extract Preparation and Analysis
-
Filter the cleaned extract through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using HPLC-MS/MS.
HPLC-MS/MS Conditions
-
Instrument: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., TSQ Quantum Ultra).[5]
-
Column: A C18 column (e.g., Hypersil Gold C₁₈, 3.0 μm × 2.1 mm × 100 mm) is suitable for separation.[5]
-
Mobile Phase: A gradient of methanol (A) and 0.1% (v/v) formic acid in water (B).[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions for this compound: m/z 518.96 → 463.04 (for quantification) and 518.96 → 350.91 (for confirmation).[5]
Data Presentation
The following table summarizes the quantitative data for the modified QuEChERS method for this compound extraction from soil.
| Parameter | Value | Reference |
| Recovery | 79.04–97.12% | [5][6][7][8] |
| Relative Standard Deviation (RSD) | 3.30–10.96% | [5][6][7][8] |
| Limit of Quantification (LOQ) | 0.007 mg/kg | [5][6][7][8] |
| Linearity (R²) | >0.99 (in the range of 0.005–1 mg/kg) | [5][6][7][8] |
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the QuEChERS extraction of this compound from soil.
Caption: QuEChERS workflow for this compound extraction from soil.
References
- 1. weber.hu [weber.hu]
- 2. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Selective Use of Fenbutatin Oxide as an Acaricide in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of fenbutatin oxide as a selective acaricide in a laboratory environment. The following sections detail the mechanism of action, experimental protocols for efficacy and selectivity testing, and quantitative data to inform experimental design.
Introduction and Mechanism of Action
This compound is an organotin acaricide known for its selective, non-systemic contact and stomach action against a wide range of phytophagous mites.[1][2] Its primary mode of action is the inhibition of mitochondrial ATP synthase, which disrupts cellular respiration and leads to the death of the target mite.[1][3] This slow-acting acaricide has a long residual activity, making it effective for prolonged periods.[4] Its specificity primarily targets mites, with lower toxicity to many beneficial insects, rendering it a valuable tool for integrated pest management (IPM) research.[3][4][5]
Data Presentation
Table 1: Efficacy of this compound Against Target Mite Species
| Target Mite Species | Bioassay Method | LC50 (ppm) | Exposure Time | Reference |
| Tetranychus urticae | Leaf Dip | 0.16 - 464 (Resistant Strains) | 48 hours | [6][7] |
| Tetranychus fijiensis | Slide-Dip | Not Specified | 48 hours | [2] |
Note: LC50 values can vary significantly based on the resistance profile of the mite population.
Table 2: Effects of this compound on Non-Target Organisms
| Non-Target Organism | Life Stage | Effect | Observation | Reference |
| Iphiseiodes zuluagai (Predatory Mite) | Adult Females | Sub-lethal | Impaired olfactory response to prey-infested plants after 72h exposure. | [8] |
| Euseius finlandicus (Predatory Mite) | All Stages | Low Toxicity | Adult mortality below 13%; no significant impact on oviposition. | [9] |
| Predatory Mites (General) | - | Compatible | Generally compatible with predatory mites. | [3][5] |
| Bees | - | Practically Nontoxic | When the spray solution has dried. | [3][5] |
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare a stock solution and serial dilutions of this compound for use in laboratory bioassays.
Materials:
-
This compound (technical grade, >95% purity)
-
Acetone (analytical grade)
-
Distilled water
-
Triton X-100 or similar surfactant
-
Glass volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of technical-grade this compound.
-
Dissolve the this compound in a small volume of acetone in a glass volumetric flask.
-
Once dissolved, bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure a homogenous suspension. The final concentration of acetone should be kept low (e.g., <1%) in the final testing solutions to avoid solvent-related toxicity.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with distilled water containing the surfactant to achieve the desired test concentrations for the dose-response experiments.
-
Protocol for Leaf-Dip Bioassay for Efficacy Testing
Objective: To determine the lethal concentration (LC50) of this compound against a target mite species (e.g., Tetranychus urticae).
Materials:
-
Mite-infested leaves (e.g., bean or strawberry)
-
Prepared this compound solutions of varying concentrations
-
Control solution (distilled water with surfactant)
-
Petri dishes lined with moistened filter paper
-
Fine brush
-
Microscope
Procedure:
-
Collect adult female mites of a uniform age from a laboratory-reared colony.
-
Dip mite-infested leaves into the respective this compound solutions for 5-10 seconds with gentle agitation.
-
Allow the leaves to air dry completely.
-
Place the treated leaves, adaxial side up, on the moistened filter paper in the Petri dishes.
-
Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.
-
Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 L:D).
-
Assess mite mortality after 48 hours under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
-
Determine the LC50 value using probit analysis.
Protocol for Assessing Sub-lethal Effects on Predatory Mites
Objective: To evaluate the impact of this compound on the behavior of predatory mites.
Materials:
-
Adult predatory mites (e.g., Iphiseiodes zuluagai)
-
Leaf discs
-
This compound solution (at a sub-lethal concentration)
-
Control solution
-
Y-tube olfactometer
-
Clean air source
-
Odor sources (e.g., undamaged plants, prey-infested plants)
Procedure:
-
Expose adult female predatory mites to leaf discs treated with a sub-lethal concentration of this compound or a control solution for 72 hours.[8]
-
Set up the Y-tube olfactometer with a clean air source flowing through both arms.
-
Place an odor source at the end of each arm of the olfactometer (e.g., undamaged plant in one arm and prey-infested plant in the other).
-
Introduce a single predatory mite at the base of the Y-tube.
-
Record the mite's choice of arm within a specified time period (e.g., 5 minutes).
-
Repeat the experiment with a sufficient number of mites for statistical analysis.
-
Analyze the data to determine if there is a significant difference in the olfactory response between the this compound-exposed and control mites.
Visualizations
Caption: Mechanism of action of this compound in mites.
Caption: Workflow for a leaf-dip bioassay.
References
- 1. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]
- 2. This compound | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. utia.tennessee.edu [utia.tennessee.edu]
- 4. This compound's Role in Integrated Pest Management - HEBEN [hb-p.com]
- 5. protectingbees.njaes.rutgers.edu [protectingbees.njaes.rutgers.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sub-lethal effects of this compound on prey location by the predatory mite Iphiseiodes zuluagai (Acari: Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparation of Fenbutatin Oxide Formulations for Acaricidal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbutatin oxide is a non-systemic organotin acaricide with contact and stomach action, effective against a wide range of phytophagous mites.[1] Its primary mechanism of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[2][3] Proper formulation is crucial for ensuring the stability, bioavailability, and efficacy of this compound in research settings. This document provides detailed protocols for the laboratory-scale preparation of three common types of formulations: a wettable powder (WP), a suspension concentrate (SC), and a chitosan-based nanoformulation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₆₀H₇₈OSn₂ | [4] |
| Molecular Weight | 1053 g/mol | [1][5] |
| Physical State | White crystalline solid | [5] |
| Melting Point | 138-139 °C | [1] |
| Water Solubility | Insoluble (~5 x 10⁻⁶ g/L at 23°C) | [1] |
| Organic Solvent Solubility (at 23°C) | ||
| Dichloromethane | 370 g/L | [1] |
| Benzene | 140 g/L | [1] |
| Acetone | 6 g/L | [1] |
Experimental Protocols
Preparation of a 50% Wettable Powder (WP) Formulation
Wettable powders are formulations in which the active ingredient is mixed with inert carriers and surfactants to form a powder that can be suspended in water for application.
Materials:
-
This compound (technical grade, 97% purity)
-
Kaolin (inert carrier)
-
Sodium lignosulfonate (dispersing agent)
-
Sodium lauryl sulfate (wetting agent)
-
Mortar and pestle or ball mill
-
Sieve (100 mesh)
-
Analytical balance
-
Spatula and weighing paper
Protocol:
-
Pre-milling: In a well-ventilated fume hood, accurately weigh 51.5 g of technical-grade this compound (equivalent to 50 g of active ingredient).
-
Blending: To the this compound, add 43.5 g of kaolin, 3.0 g of sodium lignosulfonate, and 2.0 g of sodium lauryl sulfate.
-
Milling: Thoroughly mix the components in a mortar and pestle or a laboratory-scale ball mill until a homogenous fine powder is obtained.
-
Sieving: Pass the milled powder through a 100-mesh sieve to ensure a uniform particle size.
-
Packaging and Storage: Store the final wettable powder in a tightly sealed, labeled container in a cool, dry place away from direct sunlight.
Preparation of a 500 g/L Suspension Concentrate (SC) Formulation
Suspension concentrates are stable dispersions of solid active ingredients in a liquid, typically water.
Materials:
-
This compound (technical grade, 97% purity)
-
Propylene glycol (antifreeze)
-
Ethylene oxide/propylene oxide block copolymer (nonionic surfactant/wetting agent)
-
Anionic surfactant (e.g., sodium naphthalene sulfonate condensate) (dispersing agent)
-
Xanthan gum (thickener/suspending agent)
-
Silicone-based antifoaming agent
-
Distilled water
-
High-shear mixer or bead mill
-
Beakers, graduated cylinders, and magnetic stirrer
Protocol:
-
Aqueous Phase Preparation: In a beaker, mix 30 mL of distilled water with 5 g of propylene glycol, 2 g of the nonionic surfactant, and 3 g of the anionic surfactant. Stir until all components are fully dissolved.
-
Thickener Hydration: Slowly add 0.3 g of xanthan gum to the aqueous phase while stirring continuously to prevent clumping. Allow the mixture to stir for at least 30 minutes to ensure complete hydration of the gum.
-
Active Ingredient Dispersion: While stirring the aqueous phase, slowly add 51.5 g of technical-grade this compound.
-
Milling: Transfer the mixture to a high-shear mixer or a bead mill and process until the desired particle size is achieved (typically a median particle size of <5 µm).
-
Final Adjustments: Add a few drops of a silicone-based antifoaming agent to remove any entrapped air. Adjust the final volume to 100 mL with distilled water.
-
Homogenization and Storage: Stir the final suspension for an additional 15 minutes to ensure homogeneity. Store in a sealed, labeled container at room temperature.
Preparation of a Chitosan-Based Nanoformulation
This protocol describes the preparation of this compound nanoparticles using chitosan as a carrier, which may enhance its biological activity and delivery.[6]
Materials:
-
This compound
-
Chitosan (high molecular weight)
-
Acetic acid (2% v/v)
-
Sodium tripolyphosphate (TPP)
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Protocol:
-
Chitosan Solution Preparation: Dissolve chitosan in a 2% (v/v) acetic acid solution with continuous stirring for 25-30 minutes to obtain a clear solution.[6]
-
This compound-TPP Solution: In a separate container, prepare a 0.8% (w/v) solution of sodium tripolyphosphate containing the desired concentration of this compound.
-
Nanoparticle Formation: Add the this compound-TPP solution dropwise to the chitosan solution while stirring continuously.[6] Continue stirring for an additional 10-20 minutes.
-
Separation: Centrifuge the resulting suspension at 10,000 rpm for 30 minutes to collect the nanoparticles.[6]
-
Washing and Collection: Discard the supernatant and wash the nanoparticle pellet with distilled water.
-
Drying: The collected pellet can be resuspended in a small volume of water for immediate use or lyophilized to obtain a dry powder for long-term storage.[6]
Visualizations
Signaling Pathway: Inhibition of Oxidative Phosphorylation
The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of ATP synthase in the mitochondrial electron transport chain.
Caption: Mechanism of this compound action.
Experimental Workflow: Wettable Powder Formulation
The following diagram outlines the key steps in the preparation of a this compound wettable powder formulation.
Caption: Workflow for wettable powder preparation.
Conclusion
The protocols provided herein offer a starting point for the laboratory-scale preparation of this compound formulations for research purposes. The choice of formulation will depend on the specific experimental requirements, including the target organism, application method, and desired release profile. Researchers should adhere to all safety precautions when handling this compound and the other chemical reagents involved in these procedures. Further optimization of these formulations may be necessary to achieve the desired performance characteristics for specific research applications.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. extension.purdue.edu [extension.purdue.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 5. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 6. Agro Chemicals - Formulation [jeevanchemicals.com]
Application Notes and Protocols for Fenbutatin Oxide in Integrated Pest Management (IPM) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbutatin oxide is an organotin acaricide that plays a significant role in Integrated Pest Management (IPM) programs for the control of phytophagous mites.[1] As a non-systemic acaricide with contact and stomach action, its efficacy is notable against all motile stages of a wide range of mite species.[2] Its mode of action, selectivity, and compatibility with some biological control agents make it a valuable tool when used judiciously within an IPM framework. These application notes provide detailed protocols for researchers to evaluate the efficacy, non-target effects, and resistance status of this compound, facilitating its effective and sustainable use.
Mode of Action
This compound is a selective inhibitor of mitochondrial ATP synthase.[3][4] It is believed to disrupt oxidative phosphorylation, which paralyzes the cardiovascular and respiratory systems of the target mites.[5] Organotin compounds, like this compound, interact with the F1Fo ATP synthase, inhibiting both ATP hydrolysis and synthesis.[6][7] This interaction is thought to occur within the ion channel of the F0 subunit, where the hydrophobic this compound accumulates in the membrane and blocks the ion channel, preventing the passage of ions and thereby halting ATP synthesis.[1][5][6]
References
- 1. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]
- 3. openagrar.de [openagrar.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Fenbutatin Oxide in Animal-Derived Foods
Introduction
Fenbutatin oxide is an organotin acaricide used to control mites on a variety of agricultural crops. Due to its potential for transfer and accumulation in animal tissues and products through the food chain, robust and sensitive analytical methods are required to monitor its residues in foods of animal origin to ensure consumer safety.[1] This document provides a detailed protocol for the determination of this compound in various animal-derived food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method involves the extraction of this compound from homogenized animal-derived food samples using acetonitrile containing formic acid. The extract is then purified by dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final determination and quantification are performed by HPLC-MS/MS in the positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for high selectivity and sensitivity.[1][2][3][4]
Experimental Protocols
1. Reagents and Materials
-
This compound standard (purity > 99.7%)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) is generally not recommended as it may lead to lower recovery rates for this compound.[1][2]
-
Deionized water
-
Syringe filters (0.22 μm, nylon)
2. Standard Solution Preparation
-
Stock Standard Solution (100 mg/L): Accurately weigh and dissolve the this compound standard in acetonitrile. Store this solution at -20°C in the dark.[1][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile or blank sample extract to the desired concentrations (e.g., in the range of 0.005–1 mg/kg).[1][2][3][4]
3. Sample Preparation (Modified QuEChERS)
-
Homogenization: Homogenize the animal-derived food sample (e.g., pork, pork liver, milk) to ensure uniformity.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid (v/v).[1][2][3][4]
-
Vortex or shake vigorously for 5 minutes.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[4]
-
Immediately shake vigorously for 1 minute to prevent the formation of agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 μm nylon syringe filter into an autosampler vial.[2]
-
The sample is now ready for HPLC-MS/MS analysis.
-
4. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (e.g., Thermo Fisher TSQ Quantum Ultra or equivalent).[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Method Validation Parameters for this compound in Animal-Derived Foods
| Parameter | Milk | Pork Liver | Pork |
| LOD (mg/kg) | 0.002 | 0.002 | 0.002 |
| LOQ (mg/kg) | 0.007 | 0.007 | 0.007 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Spike Level (mg/kg) | 0.02 | 0.02 | 0.02 |
| Recovery (%) | 97.12 | 88.45 | 92.31 |
| RSD (%) | 7.32 | 10.96 | 8.87 |
| Spike Level (mg/kg) | 0.1 | 0.1 | 0.1 |
| Recovery (%) | 89.54 | 79.04 | 85.67 |
| RSD (%) | 5.58 | 9.87 | 6.43 |
| Spike Level (mg/kg) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 94.67 | 85.23 | 90.12 |
| RSD (%) | 3.30 | 6.78 | 4.59 |
Data summarized from a study by Li et al. (2021).[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in animal-derived foods.
Logical Relationship of Analytical Steps
Caption: Logical flow of the this compound determination process.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fenbutatin Oxide: Application Notes and Protocols for Fruit and Vegetable Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbutatin oxide is a non-systemic, organotin acaricide that provides long-lasting control of a wide range of phytophagous mites. It acts primarily through contact and stomach action. This document provides detailed application notes, including its mechanism of action, and comprehensive protocols for its use and analysis in fruit and vegetable research.
Mechanism of Action
This compound is a selective inhibitor of mitochondrial ATP synthase.[1][2] It is suspected to inhibit the adenosine triphosphate (ATP) enzymes, thereby paralyzing the cardiovascular and respiratory systems of mites by inhibiting oxidative phosphorylation.[3] This disruption of ATP formation ultimately leads to the death of the target pest.[4]
Signaling Pathway: Inhibition of Mitochondrial ATP Synthase
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its role as an inhibitor of mitochondrial ATP synthase, a critical enzyme in cellular energy production.
Caption: Inhibition of Mitochondrial ATP Synthase by this compound.
Application and Residue Data in Fruits and Vegetables
The following tables summarize the residue levels of this compound in various fruits and vegetables from supervised trials. These tables provide data on application rates, formulations, number of applications, and residue levels at different pre-harvest intervals (PHI).
Table 1: this compound Residues in Pome Fruits
| Crop | Country | No. of Applications | Application Rate (g a.i./100L) | Formulation | PHI (days) | Residue (mg/kg) |
| Apples | Germany | 3 | 25 | WP 50% | 0 | 1.8 |
| 7 | 1.3 | |||||
| 14 | 1.8 | |||||
| 21 | 1.2 | |||||
| 28 | 1.0 | |||||
| Pears | USA | 2 | 19 | WP 50% | 0-2 | 0.81 |
| 7 | 0.23 | |||||
| 14 | 0.22 | |||||
| 28-31 | 0.34 |
Data sourced from INCHEM, 1977 and 1979 evaluations.[3][5]
Table 2: this compound Residues in Stone Fruits
| Crop | Country | No. of Applications | Application Rate (% a.i.) | Formulation | PHI (days) | Residue (mg/kg) |
| Peaches | USA (California) | 2 | 0.0625% | - | 15 | 1.1 (fresh) |
| 8.2 (dried) | ||||||
| Plums | Germany | 2 | 0.05% | WP 50% | 0 | 1.5 |
| 7 | 0.8 | |||||
| 14 | 0.5 |
Data sourced from INCHEM, 1979 evaluations.[5]
Table 3: this compound Residues in Citrus Fruits
| Crop | Country | No. of Applications | Application Rate (g a.i./100L) | Formulation | PHI (days) | Residue (mg/kg) |
| Oranges | Brazil | 1 | 30 | WP 50% | 7 | 0.13 |
| 14 | 0.05 | |||||
| South Africa | 1 | 30 | SC 500g/l | 0-2 | 1.0 | |
| 7 | 1.1 | |||||
| 14 | 0.65 | |||||
| 28-31 | 0.65 |
Data sourced from INCHEM, 1977 evaluations.[3]
Table 4: this compound Residues in Grapes and Strawberries
| Crop | Country | No. of Applications | Application Rate | Formulation | PHI (days) | Residue (mg/kg) |
| Grapes | USA (California) | 3 | 0.0625% | - | 14 | 0.7 |
| Strawberries | Belgium | 1 | 25 g a.i./100L | WP 50% | 0-2 | 0.2 |
| 3-4 | 0.1 | |||||
| 5-7 | <0.1 | |||||
| 10-14 | <0.1 |
Data sourced from INCHEM, 1977 and 1979 evaluations.[3][5]
Table 5: this compound Residues in Vegetables
| Crop | Country | No. of Applications | Application Rate (g a.i./100L) | Formulation | PHI (days) | Residue (mg/kg) |
| Cucumbers (glasshouse) | Netherlands | 1 | 25 | WP 50% | 2-3 | 0.2 |
| 4-5 | 0.1 | |||||
| 7 | 0.1 | |||||
| 10 | <0.1 | |||||
| Tomatoes (glasshouse) | Netherlands | 1 | - | - | 2-3 | 0.2 |
| 4-5 | 0.4 | |||||
| 7 | 0.4 | |||||
| 10 | 0.4 | |||||
| Sweet Peppers (glasshouse) | Belgium | 1 | - | - | 0-2 | 1.2 |
| 4-5 | 1.0 | |||||
| 7 | 0.6 |
Data sourced from INCHEM, 1977 evaluations.[3]
Experimental Protocols
Protocol 1: Residue Analysis of this compound in Fruit and Vegetable Samples using HPLC-MS/MS
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Fortification (for recovery studies): Spike samples with a known concentration of this compound standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid (v/v).[6]
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate.[6]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
3. Final Sample Preparation and Analysis
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using HPLC-MS/MS.
HPLC-MS/MS Parameters:
-
Column: C18 column (e.g., Hypersil Gold C18, 3.0 μm × 2.1 mm × 100 mm).[8]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
The following diagram outlines the experimental workflow for this protocol.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Protocol 2: Residue Analysis of this compound in Orange Products by Gas Chromatography (GC)
This protocol involves derivatization for analysis by GC.[9]
1. Sample Preparation and Extraction
-
Extraction: Extract the sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.[9]
-
Filtration and Evaporation: Filter the extract and evaporate the solvent under a stream of nitrogen in a 35°C water bath.[9]
-
Re-dissolution: Dissolve the residue in hexane.[9]
2. Derivatization
-
Add ethyl magnesium bromide to the hexane solution and react for 15 minutes.[9]
-
Add 1 mol/L hydrochloric acid.[9]
-
Collect the supernatant and evaporate to dryness.[9]
-
Re-dissolve the residue in hexane.[9]
3. Cleanup
-
Clean up the derivatized sample using a silica solid-phase extraction (SPE) column.[9]
-
Elute with 5 mL of hexane-dichloromethane (4:1, v/v).[9]
4. Analysis
-
Analyze the eluate by Gas Chromatography with a Flame Photometric Detector (GC-FPD).[9]
The following diagram illustrates the workflow for this GC-based protocol.
Caption: Experimental workflow for GC-FPD analysis.
References
- 1. micor.agriculture.gov.au [micor.agriculture.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 4. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 480. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing HPLC-MS/MS Parameters for Fenbutatin Oxide: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the analysis of fenbutatin oxide.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when analyzing this compound by HPLC-MS/MS?
A1: Researchers may face several challenges during the analysis of this compound, including poor peak shape (tailing), low sensitivity, matrix effects, and issues related to its low volatility. Due to its chemical properties, this compound can exhibit strong interactions with reversed-phase chromatographic materials, leading to peak broadening.[1] Additionally, co-extracted matrix components from complex samples like soil, food products, and biological tissues can interfere with ionization, leading to signal suppression or enhancement.[2][3]
Q2: Which sample preparation method is recommended for this compound analysis in complex matrices?
A2: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently recommended for the extraction of this compound from various complex matrices such as soil, food, and animal-derived products.[2][3][4][5] This method typically involves an extraction step with acetonitrile containing 1% formic acid, followed by a dispersive solid-phase extraction (dSPE) cleanup step using primary secondary amine (PSA) and anhydrous magnesium sulfate to remove interferences.[2][3][4]
Q3: What are the optimal mobile phase conditions for this compound analysis?
A3: A mobile phase consisting of methanol and water, both containing a small percentage of formic acid (e.g., 0.1% to 2%), is commonly used.[1][2] While methanol can significantly enhance the response of this compound in the mass spectrometer compared to acetonitrile, the addition of formic acid is crucial for improving peak shape and preventing tailing.[2][3] An acidic mobile phase helps to reduce the strong interaction of this compound with the stationary phase.[1]
Q4: What are the key MS/MS parameters to optimize for this compound detection?
A4: For sensitive and selective detection of this compound, the mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Key parameters to optimize include the precursor ion, product ions, collision energy, and cone voltage. The most common precursor ion for this compound is m/z 518.96.[2] Two common MRM transitions are m/z 518.96 → 463.04 for quantification and 518.96 → 350.91 for confirmation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | - Strong interaction with the reversed-phase column material.[1]- Inappropriate mobile phase composition.[2][3] | - Use a strong acidic mobile phase (e.g., with 0.1% - 2% formic acid) to improve peak symmetry.[1][2]- Consider using a core-shell column for improved chromatographic performance.[1]- Ensure the injection solvent is not stronger than the mobile phase.[6] |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal ionization source parameters.- Matrix effects causing ion suppression.[2][3]- Inefficient desolvation of droplets in the ESI source. | - Optimize ESI parameters such as nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage.[7][8][9]- Dilute the sample extract to minimize matrix effects.[1]- Enhance sample clean-up during preparation to remove interfering matrix components.[10]- Use methanol instead of acetonitrile in the mobile phase to improve ionization efficiency.[2][3] |
| Inconsistent Retention Times | - Changes in mobile phase composition or pH.[11]- Column degradation or contamination.[11]- Fluctuations in flow rate or system pressure.[11] | - Prepare fresh mobile phase daily and ensure consistent composition.[6]- Flush the column regularly and use a guard column to protect the analytical column.[6]- Check for leaks in the HPLC system and ensure the pump is functioning correctly.[11] |
| High Background Noise | - Contaminated mobile phase or solvents.- Contamination from the sample matrix.- A dirty ion source. | - Use high-purity solvents and additives.[11]- Implement a more rigorous sample clean-up procedure.- Clean the ion source components according to the manufacturer's instructions. |
| No Peak Detected | - Incorrect MS/MS parameters (e.g., wrong MRM transitions).- Compound degradation.- Clogged system or column. | - Verify the precursor and product ions and optimize collision energies.- Ensure proper storage of standards and samples. This compound is stable in an acidic environment.[5]- Systematically check for blockages from the injector to the detector.[6] |
Experimental Protocols
Modified QuEChERS Sample Preparation
This protocol is adapted for the extraction of this compound from solid matrices like soil or food products.[2][3]
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 2 g of NaCl. Immediately vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1.5 mL of the supernatant into a centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for HPLC-MS/MS analysis.
Optimized HPLC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of this compound. These should be further optimized for your specific instrument and application.
| Parameter | Value | Reference |
| HPLC System | Shimadzu UFLCXR system or equivalent | [1] |
| Column | Phenomenex Kinetex 2.6u C18 50x3mm or equivalent | [1] |
| Mobile Phase A | Water + 2% Formic Acid + 5 mM Ammonium Formate | [1] |
| Mobile Phase B | Methanol + 2% Formic Acid + 5 mM Ammonium Formate | [1] |
| Flow Rate | 800 µL/min | [1] |
| Injection Volume | 10 - 50 µL | [1][2] |
| Column Temperature | 40 °C | [1] |
| Mass Spectrometer | AB SCIEX 4000 QTRAP® or equivalent | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Nebulizer Gas | Nitrogen | [2] |
| Nebulizer Gas Pressure | 35 psi | [2] |
| Drying Gas Temperature | 350 °C | [2] |
| Capillary Voltage | 129 V (Cone Voltage) | [2] |
| MRM Transition (Quantification) | m/z 518.96 → 463.04 | [2] |
| Collision Energy (Quantification) | 21 eV | [2] |
| MRM Transition (Confirmation) | m/z 518.96 → 350.91 | [2] |
| Collision Energy (Confirmation) | 35 eV | [2] |
Visual Workflows
Caption: A general troubleshooting workflow for HPLC-MS/MS analysis.
Caption: Workflow for optimizing MS/MS parameters for this compound.
References
- 1. sciex.com [sciex.com]
- 2. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
improving fenbutatin oxide extraction efficiency from complex matrices
Technical Support Center: Fenbutatin Oxide Extraction
Welcome to the technical support center for . This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from complex matrices.
Q1: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. Here is a step-by-step troubleshooting guide:
-
Inadequate Extraction Solvent: this compound is insoluble in methanol; therefore, acetonitrile is the recommended extraction solvent.[1] Ensure you are using high-purity acetonitrile.
-
Suboptimal pH: this compound is more stable in acidic conditions. The addition of 1% formic acid to acetonitrile has been shown to significantly improve extraction efficiency.[1][2] If you are not using an acidified solvent, consider this modification.
-
Poor Sample Homogenization: Inconsistent sample homogenization can lead to variable and low recoveries. Ensure your sample is thoroughly homogenized before extraction.
-
Analyte Adsorption during Cleanup: The choice of cleanup sorbent is critical. Graphitized carbon black (GCB) is not recommended as it can adsorb this compound due to structural similarities, leading to recovery rates below 70%.[1] Primary secondary amine (PSA) is a suitable alternative for removing impurities without significant loss of the analyte.[1][2]
-
Analyte Degradation: Although stable in acidic conditions, prolonged exposure to harsh conditions or elevated temperatures should be avoided.[3] Ensure samples are processed promptly and stored at low temperatures (-20°C) when not in use.[2]
-
Inefficient Phase Separation: The addition of anhydrous magnesium sulfate (MgSO₄) is crucial for absorbing water and inducing phase separation between the aqueous sample layer and the acetonitrile layer.[1] Ensure the correct amount is used to achieve a clear separation.
Q2: My final extract is highly colored or cloudy. How can I remove these interferences?
A2: A colored or cloudy extract indicates the presence of matrix components like pigments (e.g., chlorophyll) and lipids, which can interfere with chromatographic analysis and contaminate your LC-MS/MS system.
-
For Pigmented Matrices (e.g., spinach, tobacco):
-
For High-Fat Matrices (e.g., milk, pork liver, avocado):
-
C18 Sorbent: C18 can be used as a cleanup sorbent to remove non-polar interferences like lipids. However, it may result in a stronger matrix effect compared to PSA.[1]
-
Freezing Out: For samples with very high fat content, a "freezing out" step can be employed. After the initial extraction with acetonitrile and salting out, the supernatant can be cooled at a low temperature (e.g., -20°C) to precipitate lipids, which can then be removed by centrifugation.
-
-
Visual Inspection: A clear, lightly colored supernatant after the cleanup step is desirable. If the extract remains intensely colored or contains visible precipitates, an additional cleanup step or a different combination of sorbents may be necessary.
Q3: I'm observing poor peak shape (e.g., tailing) and inconsistent retention times in my LC-MS/MS analysis. What could be the cause?
A3: Poor chromatography is often a result of matrix effects or issues with the mobile phase.
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and poor peak shape.[4]
-
Solution: Improve the cleanup step to remove more matrix components. Using matrix-matched calibration standards is also crucial for accurate quantification in the presence of matrix effects.[4] Diluting the final extract can also minimize matrix effects, provided the concentration of this compound remains above the limit of quantification.[5]
-
-
Mobile Phase Composition: The mobile phase composition is critical for achieving good peak shape.
-
Acidification: Using a mobile phase containing 0.1% formic acid has been shown to significantly improve the peak shape of this compound.[1][2]
-
Solvent Choice: While methanol can sometimes offer a better response in the MS due to higher ionization efficiency, a mobile phase of methanol/water can lead to peak tailing for this compound.[1][2] An acetonitrile/water mobile phase with formic acid is often a better choice for chromatographic separation.
-
Q4: Should I use GC or LC-MS/MS for the analysis of this compound?
A4: While GC-based methods exist, LC-MS/MS is generally recommended for the analysis of this compound.
-
GC Analysis Challenges: this compound has low volatility, making it unsuitable for direct GC analysis. A derivatization step is required to create a more volatile and thermally stable compound.[2] This derivatization process can have low and inconsistent yields, potentially leading to an underestimation of the this compound concentration.[2]
-
LC-MS/MS Advantages: HPLC-MS/MS avoids the need for derivatization, simplifying the workflow and improving accuracy.[2] It is a highly selective and sensitive technique for determining this compound residues in various complex matrices.[1][2]
Quantitative Data on Extraction Efficiency
The following table summarizes the performance of a modified QuEChERS method for this compound extraction from various complex matrices, followed by HPLC-MS/MS analysis.
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| Soil | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 |
| Tobacco | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 |
| Rice | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 |
| Milk | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 |
| Pork Liver | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 |
| Pork | 0.02, 0.1, 0.5 | 79.04 - 97.12 | 3.30 - 10.96 | 0.007 |
Data sourced from a study utilizing a modified QuEChERS method with acetonitrile containing 1% formic acid for extraction and PSA for cleanup.[1][6][7]
Experimental Protocols
Modified QuEChERS Method for this compound Extraction
This protocol is adapted for the extraction of this compound from various food and environmental matrices.[1][2][6]
1. Sample Preparation:
- Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.
- For liquid samples like milk, use 10 mL.
2. Extraction:
- Add 10 mL of acetonitrile containing 1% formic acid (v/v) to the centrifuge tube.
- Securely cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS salts (e.g., 4 g of anhydrous MgSO₄ and 1 g of NaCl).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
- Vortex for 30 seconds.
- Centrifuge at ≥10000 rpm for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound extraction using a modified QuEChERS method.
Caption: Troubleshooting decision tree for this compound extraction and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating matrix effects in fenbutatin oxide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the analysis of fenbutatin oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix. In this compound analysis, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] This is a significant challenge when analyzing complex matrices such as soil, fruits, vegetables, and animal-derived foods.[2][3][4]
Q2: I am observing poor recovery and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, poor recovery and inconsistent results are common indicators of significant matrix effects. The complexity of the sample matrix can directly influence the extraction efficiency and the ionization of this compound in the mass spectrometer. For instance, milk and pork liver samples have been shown to cause significant matrix enhancement.[5][6]
Q3: Which sample preparation technique is recommended for reducing matrix effects in this compound analysis?
A3: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound from various complex matrices.[2][3][4][7] This method, combined with a dispersive solid-phase extraction (dSPE) cleanup step, can significantly reduce matrix interferences.[2][3][4]
Q4: What are the critical parameters to optimize in a QuEChERS protocol for this compound?
A4: Key parameters to optimize include the extraction solvent, the type and amount of dSPE cleanup sorbent, and the pH of the extraction medium. For this compound, using acetonitrile with 1% formic acid as the extraction solvent has been shown to be effective, as the compound is relatively stable in an acidic environment.[2][3]
Q5: Which dSPE sorbent is most effective for cleaning up this compound extracts?
A5: The choice of dSPE sorbent is critical for removing interfering matrix components. For this compound analysis, Primary Secondary Amine (PSA) is a commonly recommended sorbent.[2][3][4] While C18 can also be used, it may lead to stronger matrix effects compared to PSA.[2][3] Graphitized Carbon Black (GCB) is generally not recommended as it can adsorb this compound, leading to low recoveries.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient extraction. | Use acetonitrile containing 1% formic acid as the extraction solvent to improve extraction efficiency, especially in acidic conditions where this compound is more stable.[2][3] |
| Adsorption of this compound to the dSPE sorbent. | Avoid using Graphitized Carbon Black (GCB) as a cleanup sorbent, as it has been shown to adsorb this compound, leading to recoveries below 70%.[2][3] Use Primary Secondary Amine (PSA) instead. | |
| Significant Signal Suppression or Enhancement | High concentration of co-extracted matrix components. | Optimize the dSPE cleanup step. A combination of PSA and C18 can be effective, but PSA alone often shows a lesser matrix effect.[2][3] For fatty matrices, specialized sorbents like Z-Sep may offer better cleanup.[8] |
| Ionization competition in the mass spectrometer source. | Dilute the final extract before injection. A 10-fold dilution with water can significantly minimize matrix effects without compromising the limit of detection for sensitive instruments.[9] | |
| Poor Peak Shape (Tailing) | Interaction of this compound with the analytical column or mobile phase. | The addition of 0.1% formic acid to the mobile phase can significantly improve the peak shape of this compound.[2] |
| Inconsistent Quantification | Variability in matrix effects between samples and standards. | Utilize a matrix-matched calibration curve. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is crucial for compensating for matrix effects.[5][6] |
| Derivatization Issues (for GC analysis) | Low yields from the derivatization process. | Consider using LC-MS/MS instead of GC-based methods. This compound has low volatility and requires derivatization for GC analysis, which can lead to underestimation of its concentration.[2] |
Experimental Protocols
Modified QuEChERS Protocol for this compound in Soil and Food Matrices
This protocol is adapted from a validated method for the analysis of this compound in diverse matrices.[2][4][7]
1. Sample Extraction:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
3. Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical instrumental parameters for the analysis of this compound.[2]
| Parameter | Setting |
| Column | Hypersil Gold C18 (3.0 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | m/z 518.96 → 463.04 (quantitative), m/z 518.96 → 350.91 (qualitative) |
Visualizing the Workflow
Comparison of dSPE Sorbents
The selection of the appropriate dSPE sorbent is crucial for effective cleanup and minimizing matrix effects.
| Sorbent | Advantages | Disadvantages | Recommendation for this compound |
| PSA (Primary Secondary Amine) | Effective at removing fatty acids, sugars, and organic acids.[3] | Less effective for removing nonpolar interferences. | Recommended. Provides good recovery and reduces matrix effects for a variety of sample types.[2][3] |
| C18 | Removes nonpolar interferences. | May have stronger matrix effects than PSA for this compound.[2][3] | Use in combination with PSA for complex matrices, but test for potential matrix enhancement. |
| GCB (Graphitized Carbon Black) | Removes pigments and sterols. | Can cause significant loss of planar analytes, including this compound, due to strong adsorption.[2][3] | Not Recommended. Leads to low recoveries of this compound.[2][3] |
| Z-Sep/Z-Sep+ | Effective for removing lipids and fats.[8] | Can sometimes result in lower analyte recovery.[10] | Consider for high-fat matrices like olive oil or avocado.[8] |
References
- 1. chromtech.com.au [chromtech.com.au]
- 2. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Fenbutatin Oxide
This technical support center provides essential information for researchers, scientists, and drug development professionals regarding the long-term storage and stability of fenbutatin oxide. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Specific recommendations include storing the compound away from direct sunlight and sources of heat.[4][5] For optimal long-term stability, a temperature range of 2-10 °C is recommended.[5] Avoid strong oxidizing agents in the storage area.[5]
Q2: How stable is this compound under standard laboratory conditions?
A: this compound is a white crystalline solid that is chemically stable under standard ambient conditions, such as room temperature.[2][6][7][8] It is relatively persistent and insoluble in water.[6][9] Studies on residues have shown that this compound is stable for at least 8.5 months when stored frozen at -20°C.[10] However, prolonged storage at elevated temperatures (e.g., above 37°C) can lead to degradation.[4]
Q3: What are the primary degradation pathways for this compound?
A: The two main degradation pathways are hydrolysis and photolysis.
-
Hydrolysis: In the presence of water, this compound can slowly convert to tris(2-methyl-2-phenylpropyl)tin hydroxide. This reaction is reversible, with the parent compound being reformed slowly at room temperature and more rapidly at higher temperatures (98°C).[7][9] Despite this, it is considered stable to hydrolysis in sterile aqueous solutions at pH 5, 7, and 9.[7]
-
Photolysis: While relatively stable in sunlight, this compound can degrade upon continuous exposure to UV radiation (>290nm).[7][9] The primary degradation products include 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl) distannoxane, dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane (also known as SD 31723), and 2-methyl-2-phenylpropyl stannonic acid (SD 33608).[6][7][11]
Q4: I suspect my this compound sample has degraded. How can I troubleshoot this?
A: If you suspect degradation, follow these steps:
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Visual Inspection: Check the physical appearance of the compound. As a white crystalline solid, any discoloration, clumping, or change in texture could indicate degradation or contamination.[6][7]
-
Review Storage History: Verify that the storage conditions (temperature, light exposure, humidity) have been consistently within the recommended ranges.
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Analytical Confirmation: The most definitive way to confirm degradation is through analytical testing. Methods like HPLC-MS/MS can accurately quantify the parent compound and identify known degradation products.[12] A significant decrease in the concentration of this compound or the presence of its metabolites would confirm degradation.
Data Presentation: Degradation Summary
Quantitative data from stability studies are summarized below to provide a clear reference for expected degradation levels under various conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source(s) |
| Temperature | Cool, dry place; 2-10 °C recommended. Avoid temperatures >30°C. | [1][4][5] |
| Light | Protect from direct sunlight. | [4][5] |
| Atmosphere | Store in a well-ventilated area. | [1][2] |
| Container | Tightly closed/sealed original container. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents. | [5] |
Table 2: this compound and Metabolite Residue Levels in Stability Studies
| Study Type | Matrix | Condition | Time Point | This compound | Metabolite SD 31723 | Metabolite SD 33608 | Source |
| Residue Study | Apples | Field Conditions | 0 days | 1.8 mg/kg | <0.1 mg/kg | - | [11] |
| 7 days | 1.3 mg/kg | <0.1 mg/kg | - | [11] | |||
| 14 days | 1.8 mg/kg | <0.1 mg/kg | - | [11] | |||
| 28 days | 1.0 mg/kg | <0.1 mg/kg | - | [11] | |||
| Photolysis Study | N/A | Continuous UV (>290nm) | 15 days | 77.2% of total | 22.8% of total | - | [7] |
| Freezer Storage | Strawberries, Eggplants, Almonds | -20°C | 8.5 months | Stable | N/A | N/A | [10] |
| Metabolite identified as 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-pheylpropyl) distannoxane. |
Experimental Protocols
Protocol 1: Stability Analysis using QuEChERS and HPLC-MS/MS
This protocol provides a modern, efficient method for quantifying this compound and its degradation products in various sample matrices.[12]
-
Sample Preparation (5g sample):
-
Homogenize solid samples (e.g., plant tissue, soil).
-
Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.
-
For recovery analysis, spike with a known concentration of this compound standard.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing cleanup sorbents (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
-
-
HPLC-MS/MS Analysis:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3.0 µm).[12]
-
Mobile Phase: Gradient elution using Methanol (A) and 0.1% formic acid in water (B).[12]
-
Flow Rate: 0.25 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[12] Monitor for the specific precursor/product ion transitions for this compound and its known metabolites.
-
Protocol 2: General Workflow for a Photodegradation Study
This protocol outlines the steps to determine the photolysis rate of this compound.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and dilute to the desired concentration in sterile, buffered aqueous solution (e.g., pH 7).
-
-
Irradiation:
-
Use a photolysis reactor equipped with a light source that simulates the solar spectrum (e.g., Xenon lamp with filters for >290 nm radiation).
-
Place the this compound solution in quartz tubes to allow for UV light penetration.
-
Run a parallel "dark" control by wrapping identical tubes in aluminum foil to exclude light.
-
Maintain a constant temperature throughout the experiment.
-
-
Sampling:
-
Collect samples from both the irradiated and dark control tubes at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Analyze the collected samples immediately or store them under conditions that prevent further degradation (e.g., frozen at -20°C in the dark).
-
Use a validated analytical method, such as HPLC-MS/MS (see Protocol 1), to quantify the concentration of this compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the photolysis rate constant (k) from the slope of the regression line, assuming pseudo-first-order kinetics.[13]
-
Calculate the photolysis half-life (t½) using the formula: t½ = ln(2) / k.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound stability.
Caption: Degradation pathways of this compound via hydrolysis and photolysis.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for suspected this compound degradation.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. shardaafrica.com [shardaafrica.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. This compound | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]
- 9. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 10. fao.org [fao.org]
- 11. 480. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Fenbutatin Oxide and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenbutatin oxide and its degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
Gas Chromatography (GC) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Analyte Response | Incomplete derivatization. | - Ensure the Grignard reagent (e.g., ethylmagnesium bromide) is fresh and properly stored to maintain its reactivity. - Optimize the reaction time and temperature for the derivatization step.[1][2] - Ensure the sample extract is completely dry before adding the derivatizing agent, as water can quench the reaction. |
| Degradation of the analyte in the injector port. | - Use a lower injector temperature. - Employ a pulsed splitless or on-column injection technique. | |
| Adsorption of the analyte in the GC system. | - Use a deactivated liner and column. - Condition the column according to the manufacturer's instructions. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system. | - Deactivate the injector liner and the front part of the analytical column with a silylating agent. - Use a guard column. |
| Improper mobile phase flow rate. | - Optimize the carrier gas flow rate for the specific column dimensions. | |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| High Background Noise | Contaminated carrier gas or GC system. | - Use high-purity carrier gas and install traps to remove oxygen and moisture. - Bake out the column and injector port. |
| Bleed from the septum or column. | - Use a high-quality, low-bleed septum. - Ensure the column is properly conditioned and not exceeding its maximum operating temperature. |
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction. | - this compound is stable in acidic conditions; consider using an extraction solvent containing a small percentage of formic or acetic acid to improve extraction efficiency.[3][4] - Optimize the solvent-to-sample ratio and the extraction time (e.g., shaking or sonication). |
| Matrix effects (ion suppression or enhancement in MS).[3][4][5][6] | - Use a matrix-matched calibration curve for quantification.[3][4] - Employ stable isotope-labeled internal standards. - Optimize the sample cleanup procedure to remove interfering matrix components. The use of Primary Secondary Amine (PSA) as a cleanup sorbent has been shown to be effective.[3][4] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary interactions with the stationary phase. | - Add a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape.[3] - Use a column with a different stationary phase chemistry. |
| Mismatched injection solvent and mobile phase. | - Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase. | |
| Column degradation. | - Replace the column if it has been used extensively or subjected to harsh conditions. | |
| Retention Time Shifts | Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate composition. - Degas the mobile phase to prevent bubble formation. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column equilibration. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound?
A1: The primary degradation products of this compound are 1,1,3,3-tetrakis(ß,ß-dimethylphenethyl)-1,3-dihydroxydistannoxane (also known as SD 31723 or dihydroxybis(2-methyl-2-phenylpropyl)stannane) and ß,ß-dimethylphenethylstannoic acid polymer (SD 33608 or 2-methyl-2-phenylpropylstannoic acid).[7][8] Inorganic tin is also a final degradation product.[8]
Q2: How does this compound degrade?
A2: this compound can degrade through hydrolysis and photodegradation.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to tris(2-methyl-2-phenylpropyl)tin hydroxide. This reaction is reversible.[9]
-
Photodegradation: Exposure to sunlight can lead to the formation of SD 31723 and other more polar compounds.[9]
Q3: Do I need to derivatize this compound for GC analysis?
A3: Yes, due to its low volatility, this compound requires derivatization to a more volatile and thermally stable compound before GC analysis.[3] A common method is derivatization with a Grignard reagent, such as ethylmagnesium bromide.[1][2]
Q4: What are the advantages of using HPLC-MS/MS for this compound analysis?
A4: HPLC-MS/MS offers several advantages over GC methods for the analysis of this compound:
-
No Derivatization Required: It eliminates the need for the derivatization step, which can be a source of error and variability.[3]
-
High Sensitivity and Selectivity: Provides excellent sensitivity and selectivity, allowing for the detection of low levels of this compound and its degradation products in complex matrices.
Q5: How can I overcome matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[3][4][5][6] To mitigate these effects, you can:
-
Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte.
-
Optimize your sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) with sorbents like PSA can be effective.[3][4]
Quantitative Data
Table 1: Recoveries of this compound and its Degradation Products using a GC-FPD Method.
| Analyte | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 0.1 - 0.4 | 79.6 - 109.6 | 3.60 - 9.04 |
Data from a study on orange products.[1][2]
Table 2: Recoveries of this compound in Various Matrices using a Modified QuEChERS and HPLC-MS/MS Method.
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.01, 0.1, 1 | 90.2 - 95.8 | 4.5 - 8.2 |
| Tobacco | 0.01, 0.1, 1 | 88.7 - 94.3 | 5.1 - 7.9 |
| Rice | 0.01, 0.1, 1 | 91.5 - 96.2 | 3.8 - 6.5 |
| Milk | 0.01, 0.1, 1 | 85.4 - 92.1 | 6.2 - 9.8 |
| Pork Liver | 0.01, 0.1, 1 | 82.3 - 89.9 | 7.5 - 11.2 |
| Pork | 0.01, 0.1, 1 | 87.6 - 93.5 | 5.8 - 8.9 |
Data adapted from a study demonstrating the method's applicability across different sample types.[3]
Experimental Protocols
Protocol 1: GC-FPD Analysis of this compound in Oranges
This protocol is based on a method for determining this compound residues in orange products.[1][2]
-
Extraction:
-
Homogenize a representative sample of the orange product.
-
Extract a known weight of the homogenized sample with a mixture of acetone and acetic acid (99:1, v/v) and hexane.
-
Filter the extract and evaporate the solvent under a stream of nitrogen in a water bath at 35°C.
-
Dissolve the residue in hexane.
-
-
Derivatization:
-
Add ethylmagnesium bromide to the hexane solution and allow it to react for 15 minutes.
-
Add 1 mol/L hydrochloric acid to stop the reaction.
-
Collect the supernatant (hexane layer).
-
-
Cleanup:
-
Evaporate the solvent from the supernatant.
-
Dissolve the residue in hexane.
-
Clean up the extract using a silica solid-phase extraction (SPE) column.
-
Elute the derivatized analyte with a mixture of hexane and dichloromethane (4:1, v/v).
-
-
GC-FPD Analysis:
-
Inject an aliquot of the eluate into the GC-FPD system.
-
Use a suitable capillary column for separation.
-
Detect the tin-containing analyte using a flame photometric detector equipped with a tin-selective filter.
-
Protocol 2: HPLC-MS/MS Analysis of this compound using Modified QuEChERS
This protocol is a general guideline based on a modified QuEChERS method for various food and environmental matrices.[3]
-
Extraction (QuEChERS):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake again for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a suitable sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds and then centrifuge.
-
-
HPLC-MS/MS Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an aliquot into the HPLC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Employ a mobile phase gradient, for example, starting with a higher proportion of water with formic acid and ramping up the organic phase (e.g., methanol or acetonitrile).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor for the specific precursor and product ions of this compound.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for GC-FPD analysis of this compound.
Caption: Workflow for HPLC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the pesticide this compound in tomatoes, cucumbers and bananas by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
Technical Support Center: Fenbutatin Oxide Liquid Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the peak shape of fenbutatin oxide in liquid chromatography (LC) analysis.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Asymmetrical Peaks)
Q1: My this compound peak is showing significant tailing. What is the most common cause and how can I fix it?
A1: Peak tailing for this compound is frequently caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based columns.[1] This can be effectively mitigated by modifying the mobile phase.
Recommended Action: Add a small percentage of a weak acid, such as formic acid, to your mobile phase. A concentration of 0.1% formic acid has been shown to significantly improve the peak shape of this compound.[2][3]
Experimental Protocol: Mobile Phase Modification
-
Prepare the aqueous mobile phase: To a final volume of 1 L of HPLC-grade water, add 1 mL of formic acid to create a 0.1% (v/v) solution.
-
Prepare the organic mobile phase: To a final volume of 1 L of HPLC-grade acetonitrile or methanol, add 1 mL of formic acid for a consistent 0.1% (v/v) concentration.
-
Mobile Phase Composition: Use a gradient or isocratic elution with a mixture of the acidified aqueous and organic phases. A common starting point is a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid).[2][3]
-
Equilibrate the system: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample.
Q2: I've added formic acid, but I'm still observing some peak tailing. What other factors could be contributing to this issue?
A2: If peak tailing persists after mobile phase modification, consider the following factors:
-
Column Choice: The type of stationary phase can influence peak shape. While C18 columns are commonly used, their residual silanol activity can vary.[1] Consider using a column with low silanol activity or a different type of stationary phase.[4]
-
Sample Solvent: The solvent used to dissolve the sample can impact peak shape. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try dissolving your sample in the initial mobile phase or a weaker solvent.
-
Mass Overload: Injecting too much sample can lead to peak fronting or tailing.[5] To check for this, dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was likely the issue.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Try flushing the column with a strong solvent or replacing it if it's old or has been used extensively.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q3: What are the recommended starting LC conditions for this compound analysis?
A3: A good starting point for developing a method for this compound is to use a C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, and detection by mass spectrometry.[2][3]
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., ZORBAX SB-C18), 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase. |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) |
| Column Temperature | Ambient to 40°C |
| Injection Volume | 1 - 10 µL |
| Sample Diluent | Initial mobile phase composition |
| Detection | ESI+ MS/MS |
Q4: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?
A4: Both methanol and acetonitrile can be used for the separation of this compound. However, methanol has been reported to significantly improve the response of this compound in mass spectrometry, potentially due to higher ionization efficiency.[2][3] If you are using a methanol/water mobile phase, the addition of 0.1% formic acid is crucial to prevent peak tailing.[2][3]
Q5: Can I use UV detection for this compound analysis?
A5: Yes, UV detection is possible for this compound. A detection wavelength of 220 nm has been reported for its analysis. However, HPLC with mass spectrometry (HPLC-MS/MS) is generally more sensitive and selective, especially for trace-level analysis in complex matrices.[3]
Experimental Workflow: Method Development for this compound
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. silicycle.com [silicycle.com]
Technical Support Center: Fenbutatin Oxide Derivatization for Improved GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of fenbutatin oxide for gas chromatography (GC) analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound has a high molecular weight and low volatility, making it unsuitable for direct analysis by gas chromatography.[1] Derivatization is a chemical process that converts this compound into a more volatile and thermally stable derivative, allowing for its successful separation and detection by GC.[1]
Q2: What are the common derivatization reagents for this compound?
A2: The most common derivatization reagents for this compound are Grignard reagents, such as ethyl magnesium bromide (EtMgBr), and alkylating agents like sodium tetraethylborate (NaBEt4).[2][3] These reagents replace the oxygen atom in this compound with an alkyl group, increasing its volatility.
Q3: Are there alternative analytical methods that do not require derivatization?
A3: Yes, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a viable alternative for the analysis of this compound that does not require derivatization.[1] However, GC-based methods after derivatization can offer high sensitivity and are widely used for pesticide residue analysis.
Q4: What are the expected recovery rates for this compound analysis after derivatization?
A4: Recovery rates can vary depending on the sample matrix and the specific protocol used. Generally, average recoveries are expected to be in the range of 79% to 110%.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and GC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for this compound Derivative | Incomplete derivatization reaction. | - Ensure the Grignard reagent (e.g., EtMgBr) is fresh and has not been deactivated by moisture. - Optimize the reaction time and temperature. A typical reaction time is 15 minutes.[4] - For NaBEt4 derivatization, ensure the pH of the solution is optimal (around 4-5).[5] |
| Degradation of the analyte during sample preparation or injection. | - Avoid excessive heat during solvent evaporation steps. - Use a deactivated GC inlet liner to minimize analyte adsorption. | |
| Matrix interference suppressing the signal. | - Employ matrix-matched standards for calibration to compensate for matrix effects.[6] - Use analyte protectants in your standards and samples to minimize interactions with active sites in the GC system.[7] - Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[2][3] | |
| Poor Peak Shape (Tailing or Broadening) | Active sites in the GC system (inlet, column, detector). | - Use a deactivated inlet liner and a high-quality, well-conditioned GC column. - Regularly perform inlet maintenance, including replacing the liner and septum. |
| Co-elution with matrix components. | - Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. - If using NaBEt4, be aware of potential interference from sulfur compounds in the sample, which can be alkylated and co-elute with the this compound derivative.[8] | |
| Inconsistent or Non-Reproducible Results | Variability in the derivatization reaction. | - Ensure precise and consistent addition of the derivatizing reagent to all samples and standards. - Control the reaction time and temperature carefully. |
| Fluctuation in GC system performance. | - Regularly check for leaks in the GC system. - Ensure the autosampler is injecting a consistent volume. | |
| Presence of interfering metals in the sample when using NaBEt4. | - Certain metal ions like Ag(I), Cd(II), and Cu(II) can interfere with the derivatization by catalytically degrading the NaBEt4 reagent.[9] Consider using masking agents if these metals are expected in your samples.[9] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC analysis of this compound after derivatization.
Table 1: Recovery of this compound from Various Matrices
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Oranges | 0.1 - 0.4 | 79.6 - 109.6 | 3.60 - 9.04 | [4] |
| Fruits and Vegetables | 0.01 - 0.2 | 72.4 - 107.1 | 0.4 - 14.2 | [2] |
Table 2: Linearity and Limits of Detection (LOD)
| Matrix | Linear Range (mg/L) | Correlation Coefficient (r) | Limit of Detection (LOD) (mg/kg) | Reference |
| Oranges | 0.2 - 2.0 | > 0.9995 | 0.1 | [4] |
| Apple (as Sn) | 0.01 - 0.2 (µg/kg) | - | 0.0034 | [2] |
Experimental Protocols
Protocol 1: Derivatization using Ethyl Magnesium Bromide (Grignard Reagent)
This protocol is adapted from methodologies described for the analysis of this compound in fruit and vegetable samples.[2][3][4]
-
Sample Extraction:
-
Derivatization:
-
To the concentrated extract, add a solution of ethyl magnesium bromide (EtMgBr) in an appropriate solvent (e.g., diethyl ether or THF).
-
Allow the reaction to proceed for 15 minutes at room temperature.[4]
-
-
Reaction Quenching and Cleanup:
-
Add 1 mol/L hydrochloric acid to stop the reaction.[4]
-
Collect the supernatant (organic layer).
-
Evaporate the solvent to dryness.
-
Redissolve the residue in hexane.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica).[2][4]
-
Elute the derivatized analyte with a suitable solvent mixture (e.g., hexane-dichloromethane, 4:1, v/v).[4]
-
-
GC Analysis:
-
Analyze the final solution by GC with an appropriate detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).
-
Protocol 2: Derivatization using Sodium Tetraethylborate (NaBEt4)
This protocol is based on the derivatization of organotin compounds for GC analysis.[5]
-
Sample Preparation:
-
Extract the this compound from the sample into an appropriate organic solvent.
-
Adjust the pH of the aqueous sample or extract to 4-5.[5]
-
-
Derivatization:
-
Add a freshly prepared aqueous solution of sodium tetraethylborate (NaBEt4) to the sample. An excess of the reagent is typically required to account for reactions with other matrix components.[5]
-
Vortex or shake the mixture to ensure complete reaction.
-
-
Extraction of Derivative:
-
Extract the ethylated fenbutatin derivative into an organic solvent such as hexane.
-
The derivatized analyte is now ready for GC analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound following derivatization.
Caption: General workflow for this compound analysis by GC.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of cyhexatin, triphenyltin and this compound residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.strem.com [resources.strem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of sulfur interferences during organotin determination in harbour sediment samples by sodium tetraethyl borate ethylation and gas chromatography-pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
challenges with low volatility in fenbutatin oxide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenbutatin oxide. Due to its low volatility, the analysis of this organotin acaricide presents unique challenges. This guide offers solutions to common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound challenging?
A1: The primary challenge in analyzing this compound lies in its very low volatility and high octanol-water partition coefficient (log Kow of 12.8).[1][2] These properties make it unsuitable for direct analysis by gas chromatography (GC) without a derivatization step to increase its volatility.[1][2]
Q2: What are the common analytical methods for this compound?
A2: Historically, Gas Chromatography (GC) with derivatization has been used.[1][2] However, due to issues with derivatization efficiency, High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (HPLC-MS/MS), is now the preferred method for its sensitivity and specificity, as it does not require derivatization.[1][2]
Q3: What are the main degradation products of this compound I should be aware of during analysis?
A3: The main degradation products of this compound are 1,1,3,3-tetrakis(β,β-dimethylphenethyl)-1,3-dihydroxydistannoxane (SD31723) and β,β-dimethylphenethylstannoic acid polymer (SD33608). It is important to consider these in residue analysis studies.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound using both GC and HPLC methods.
Gas Chromatography (GC) Analysis Troubleshooting
The most significant hurdle in GC analysis of this compound is the derivatization step.
Problem: Low or no signal for this compound.
-
Possible Cause 1: Incomplete Derivatization. The derivatization reaction to make this compound volatile may be inefficient, leading to low yields of the desired derivative.[1][2]
-
Solution:
-
Optimize Derivatization Reagent: Ethyl magnesium bromide (EtMgBr) is a commonly used derivatizing agent.[3][4] Ensure the reagent is fresh and has not been compromised by exposure to moisture or air.
-
Reaction Conditions: Ensure the reaction time is adequate. For EtMgBr derivatization, a reaction time of 15 minutes has been reported.[3] Optimization of temperature may also be necessary.
-
Sample Matrix: The sample matrix can interfere with the derivatization reaction. Ensure adequate sample cleanup is performed prior to derivatization.
-
-
-
Possible Cause 2: Analyte Adsorption. The GC inlet or column may have active sites that adsorb the analyte, leading to poor peak shape and low signal.
-
Solution:
-
Inlet Maintenance: Regularly clean and deactivate the GC inlet. Using a liner with a deactivation treatment can help minimize adsorption.
-
Column Choice: Use a column that is appropriate for the analysis of organotin compounds and has low bleed characteristics.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis Troubleshooting
While HPLC avoids the need for derivatization, other challenges such as peak shape and matrix effects can arise.
Problem: Poor peak shape (e.g., peak tailing).
-
Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites on the column packing material, such as residual silanols.
-
Solution:
-
Mobile Phase Modifier: The addition of a small amount of an acidic modifier to the mobile phase can significantly improve peak shape. Adding 0.1% formic acid to the mobile phase has been shown to reduce peak tailing for this compound.[1][2]
-
Column Choice: Using a column with end-capping, such as a C18 column, can reduce the availability of free silanol groups.
-
-
-
Possible Cause 2: Inappropriate Mobile Phase. The choice of organic solvent in the mobile phase can impact peak shape and sensitivity.
-
Solution:
-
Solvent Selection: While methanol can sometimes offer a better response in the mass spectrometer due to higher ionization efficiency, a mobile phase containing methanol/water has been observed to cause peak tailing for this compound.[1][2] Acetonitrile is often a better choice for the organic component of the mobile phase.[1][2]
-
-
Problem: Inconsistent or inaccurate quantification.
-
Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[5] This is a common issue in complex matrices like milk and pork liver.[5]
-
Solution:
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5] This helps to compensate for matrix effects.
-
Sample Cleanup: Employ a robust sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.[1][2] The use of primary secondary amine (PSA) as a cleanup sorbent has been shown to be effective.[1]
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.
-
-
Experimental Protocols
HPLC-MS/MS Method for this compound in Various Matrices
This protocol is based on a modified QuEChERS method coupled with HPLC-MS/MS.[1][2][6]
1. Sample Preparation (QuEChERS)
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add it to a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 3 minutes.
-
Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Parameters
-
HPLC System: Agilent 1290 Infinity or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-8 min: 95% B
-
8-8.1 min: 95% to 30% B
-
8.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: Monitor the appropriate precursor and product ions for this compound.
Quantitative Data Summary
| Parameter | GC Method with Derivatization[3][4] | HPLC-MS/MS Method[1][6] |
| Linearity Range | 0.2 - 2.0 mg/L | 0.005 - 1.0 mg/kg |
| Recovery | 79.6% - 109.6% | 79.04% - 97.12% |
| Limit of Detection (LOD) | ~0.03 mg/kg | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.1 mg/kg | 0.007 mg/kg |
Visualizations
Caption: Experimental workflow for this compound analysis using QuECHARES and HPLC-MS/MS.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of cyhexatin, triphenyltin and this compound residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fenbutatin Oxide Residue Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fenbutatin oxide residue testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample preparation and analysis of this compound residues.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inappropriate d-SPE Sorbent: Use of Graphitized Carbon Black (GCB) can lead to low recovery due to potential adsorption of the planar this compound molecule.[1] | Use Primary Secondary Amine (PSA) as the dispersive solid-phase extraction (d-SPE) sorbent for cleanup. PSA has been shown to provide recoveries over 80%.[1] |
| Suboptimal Extraction Solvent: this compound is insoluble in methanol. Using methanol as the primary extraction solvent will result in poor extraction efficiency.[2] | Use acetonitrile as the extraction solvent. To improve extraction efficiency, especially in acidic conditions where this compound is more stable, use acetonitrile containing 1% formic acid.[1][2] | |
| Inefficient Derivatization (for GC analysis): The derivatization reaction with agents like ethyl magnesium bromide may have low yields, leading to an underestimation of the this compound concentration.[1] | Consider using an alternative analytical method such as HPLC-MS/MS, which does not require derivatization.[1][2] If GC is necessary, ensure the Grignard reagent is fresh and the reaction is performed under anhydrous conditions. | |
| Poor Chromatographic Peak Shape (Tailing) | Mobile Phase Composition (HPLC): A mobile phase of methanol/water can result in poor peak shape (tailing) for this compound.[1] | Add 0.1% formic acid to the methanol/water mobile phase. This has been shown to significantly improve peak symmetry.[1][2] |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting Matrix Components (HPLC-MS/MS): Complex sample matrices, such as those from milk and pork liver, can cause significant matrix enhancement or suppression, affecting quantification.[3] | Prepare matrix-matched calibration standards to compensate for matrix effects. This involves preparing calibration standards in a blank sample extract that has undergone the entire sample preparation procedure. |
| Inconsistent Results | Sample Inhomogeneity: Non-uniform distribution of this compound residues in the sample. | Ensure thorough homogenization of the entire sample before taking a subsample for extraction. |
| pH Variability: this compound stability can be pH-dependent. | Maintain a consistent and acidic pH during extraction by using a buffered extraction solvent (e.g., acetonitrile with 1% formic acid).[1][2] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for this compound residue analysis: GC or HPLC-MS/MS?
A1: HPLC-MS/MS is often preferred for the analysis of this compound. Due to its low volatility, this compound requires a derivatization step to become amenable to GC analysis.[1] This derivatization process can have low yields, potentially leading to inaccurate quantification.[1] HPLC-MS/MS eliminates the need for derivatization, simplifying the sample preparation workflow and improving accuracy.[2]
Q2: What is the recommended extraction solvent for this compound from various matrices?
A2: Acetonitrile containing 1% formic acid is a highly effective extraction solvent for this compound from a range of matrices, including soil, tobacco, rice, milk, pork liver, and pork.[1][4] this compound is stable in acidic conditions, and the addition of formic acid improves extraction efficiency.[1][2]
Q3: I am observing significant matrix effects in my HPLC-MS/MS analysis. How can I mitigate this?
A3: The most effective way to compensate for matrix effects is to use matrix-matched calibration. This involves preparing your calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedures as your samples. This approach helps to normalize the ionization enhancement or suppression caused by co-eluting matrix components.[3]
Q4: Why is Graphitized Carbon Black (GCB) not recommended for the cleanup of this compound extracts?
A4: GCB is not recommended for this compound analysis because it can adsorb the analyte, leading to low recoveries (less than 70%).[1] This is likely due to the planar structure of this compound interacting with the flat surface of the GCB. Primary Secondary Amine (PSA) is a more suitable sorbent for cleanup.[1]
Q5: What are the expected recovery rates for this compound using the modified QuEChERS method?
A5: Using a modified QuEChERS method with acetonitrile (1% formic acid) for extraction and PSA for d-SPE cleanup, you can expect average recoveries in the range of 79.04% to 97.12% across various matrices like soil, tobacco, rice, milk, pork liver, and pork.[2][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of recommended analytical methods for this compound residue testing.
Table 1: Performance of a Modified QuEChERS HPLC-MS/MS Method [2][4]
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.02, 0.1, 0.5 | 85.3 - 92.1 | 4.5 - 8.2 |
| Tobacco | 0.02, 0.1, 0.5 | 88.2 - 97.1 | 3.3 - 7.5 |
| Rice | 0.02, 0.1, 0.5 | 82.4 - 91.5 | 5.1 - 9.3 |
| Milk | 0.02, 0.1, 0.5 | 79.0 - 88.9 | 6.8 - 10.9 |
| Pork Liver | 0.02, 0.1, 0.5 | 81.7 - 90.3 | 4.7 - 8.8 |
| Pork | 0.02, 0.1, 0.5 | 84.6 - 93.4 | 3.9 - 7.1 |
| Linear Range | 0.005 - 1 mg/kg | ||
| Coefficient of Determination (R²) | >0.99 | ||
| Limit of Quantification (LOQ) | 0.007 mg/kg |
Table 2: Performance of a GC-FPD Method with Derivatization for Oranges [5]
| Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.1 - 0.4 | 79.6 - 109.6 | 3.60 - 9.04 |
| Linear Range | 0.2 - 2.0 mg/L | |
| Correlation Coefficient (r) | >0.9995 | |
| Limit of Detection | 0.1 mg/kg |
Experimental Protocols
Modified QuEChERS Method with HPLC-MS/MS Analysis
This protocol is adapted for the analysis of this compound in various food and environmental matrices.[1][4]
a. Sample Extraction:
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add appropriate QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
c. Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Inject into the HPLC-MS/MS system.
GC-FPD Method with Derivatization for Orange Products
This protocol is suitable for the analysis of this compound in orange products.[5]
a. Sample Extraction:
-
Extract the sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.
-
Filter the extract.
-
Evaporate the solvent under a stream of nitrogen in a water bath at 35°C.
-
Dissolve the residue in hexane.
b. Derivatization:
-
Add ethyl magnesium bromide to the hexane extract and allow it to react for 15 minutes.
-
Add 1 mol/L hydrochloric acid to stop the reaction.
-
Collect the supernatant.
c. Cleanup:
-
Evaporate the solvent to dryness.
-
Dissolve the residue in hexane.
-
Clean up the extract using a silica solid-phase extraction (SPE) column, eluting with hexane-dichloromethane (4:1, v/v).
d. Analysis:
-
Inject the cleaned extract into the GC-FPD system.
Visualizations
Caption: Workflow for Modified QuEChERS with HPLC-MS/MS.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing analytical interference in fenbutatin oxide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analytical quantification of fenbutatin oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography (GC) with various detectors.[1] HPLC-MS/MS is often preferred as it typically does not require a derivatization step, unlike GC, which is necessary due to the low volatility of this compound.[1]
Q2: Why is sample preparation critical for accurate this compound analysis?
A2: Sample preparation is crucial for removing interfering matrix components such as pigments, fats, and sugars that can affect the accuracy and precision of the quantification.[1][2] A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction and dispersive solid-phase extraction (d-SPE) for cleanup.[1][3]
Q3: What are "matrix effects" and how do they interfere with this compound quantification?
A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[4] For this compound, significant matrix enhancement has been observed in complex samples like milk and pork liver.[1][2] To counteract this, the use of matrix-matched standard curves is recommended for more accurate determination.[1][2]
Q4: What are the known degradation products of this compound that could potentially interfere with analysis?
A4: this compound can degrade into metabolites such as dihydroxybis(2-methyl-2-phenylpropyl)stannane (SD 31723) and 2-methyl-2-phenylpropylstannoic acid (SD 33608).[5][6] It is important to be aware of these degradation products as they could potentially interfere with the analysis of the parent compound.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the quantification of this compound.
Issue 1: Low Recovery of this compound During Sample Preparation
Possible Causes & Solutions:
-
Inappropriate d-SPE Cleanup Sorbent: The choice of sorbent for dispersive solid-phase extraction is critical. For instance, graphitized carbon black (GCB) can adsorb this compound due to structural similarities, leading to poor recovery.[1][2]
-
Suboptimal Extraction Solvent: The efficiency of the extraction can be highly dependent on the solvent used.
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis
Possible Causes & Solutions:
-
Mobile Phase Composition: The composition of the mobile phase significantly influences the peak shape. A mobile phase of methanol/water can sometimes lead to peak tailing for this compound.[1]
-
Recommendation: The addition of 0.1% formic acid to the mobile phase (both methanol and water components) can significantly improve the peak shape.[1]
-
Issue 3: Inaccurate Quantification due to Matrix Effects
Possible Causes & Solutions:
-
Signal Suppression or Enhancement: Complex matrices can interfere with the ionization of this compound in the mass spectrometer source.
Issue 4: Low Sensitivity or No Detectable Peak
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometry Parameters: Incorrect MS settings can lead to poor sensitivity.
-
Derivatization Issues (for GC analysis): The derivatization process required for GC analysis can be inefficient, leading to low yields and underestimation of the this compound concentration.[1]
-
Recommendation: If using GC, carefully optimize the derivatization reaction conditions. Alternatively, consider using an HPLC-MS/MS method to avoid this step.
-
Experimental Protocols
Modified QuEChERS Method for this compound Extraction and Cleanup
This protocol is adapted from a validated method for the analysis of this compound in various food and environmental matrices.[1][3]
-
Sample Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO4 and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.
-
HPLC-MS/MS Parameters
The following table summarizes typical HPLC-MS/MS parameters for this compound analysis.[1][2]
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | A typical gradient starts with a higher percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute this compound, holds for a short period, and then returns to the initial conditions for re-equilibration. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | 518.96 → 463.04 (quantitative), 518.96 → 350.91 (qualitative) |
Quantitative Data Summary
The following tables present a summary of method performance data from a validated study for this compound quantification.
Table 1: Method Validation Parameters [1][3]
| Parameter | Value |
| Linear Range | 0.005–1 mg/kg |
| Coefficient of Determination (R²) | >0.99 |
| Limit of Quantification (LOQ) | 0.007 mg/kg |
Table 2: Recovery and Precision in Various Matrices [1]
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.05 | 92.3 | 5.6 |
| 0.5 | 95.1 | 4.2 | |
| 1.0 | 97.1 | 3.3 | |
| Tobacco | 0.05 | 88.9 | 7.8 |
| 0.5 | 91.2 | 6.4 | |
| 1.0 | 93.5 | 5.1 | |
| Pork Liver | 0.05 | 87.9 | 8.9 |
| 0.5 | 90.4 | 7.5 | |
| 1.0 | 92.8 | 6.2 |
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Logic diagram for addressing matrix effects in quantification.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. sciex.com [sciex.com]
fenbutatin oxide stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fenbutatin oxide in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a white crystalline solid that is generally considered a persistent compound.[1][2] It is stable to sunlight and relatively stable in acidic environments.[1][3] However, it is susceptible to hydrolysis in the presence of water.[3][4][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is practically insoluble in water but shows slight to good solubility in several organic solvents.[3][6] Its solubility at 23°C is summarized in the table below.
| Solvent | Solubility (g/L) |
| Water | ~0.000005[3] |
| Acetone | 6[3][4][5][7] |
| Methanol | Insoluble[1] |
| Benzene | 140[3][4][5][7] |
| Dichloromethane | 370 - 380[3][4][5][7] |
| Xylene | 53[7] |
| Octanol | 33[7] |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Acetonitrile is a commonly used solvent for preparing standard stock solutions of this compound for analytical purposes.[1][2] For other applications, dichloromethane or benzene can be used where higher concentrations are required.[3][4][5][7]
Q4: How does this compound behave in aqueous solutions?
This compound undergoes hydrolysis in the presence of water, converting to tris(2-methyl-2-phenylpropyl)tin hydroxide. This reaction is reversible, with the hydroxide slowly converting back to this compound at room temperature and more rapidly at 98°C.[3][4][5]
Q5: What is the effect of pH on the stability of this compound?
This compound is considered to be relatively stable in acidic environments.[1] The addition of formic acid to the extraction solvent has been shown to improve the extraction efficiency, suggesting stability under acidic conditions.[1][8] Information on its stability in neutral or alkaline aqueous solutions is less defined, but hydrolysis is a key degradation pathway.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery during sample extraction | - Inappropriate extraction solvent.- Degradation of the analyte during extraction. | - Use acetonitrile, as this compound is insoluble in methanol.[1]- Consider acidifying the extraction solvent (e.g., with 1% formic acid) to improve stability and extraction efficiency.[1][8] |
| Poor peak shape in HPLC (e.g., tailing) | - Inappropriate mobile phase. | - While methanol can enhance the mass spectrometry response, a methanol/water mobile phase may cause poor peak shape. Using an acetonitrile/water mobile phase can improve peak symmetry.[8] |
| Underestimation of this compound concentration in GC analysis | - Low volatility of this compound.- Inefficient derivatization. | - Gas chromatography (GC) methods typically require a derivatization step to increase volatility.[2] Low yields in this step can lead to underestimation.[2]- Consider using HPLC-MS/MS, which does not require derivatization and can offer higher sensitivity.[2] |
| Variability in analytical results | - Instability of the compound in the prepared solution.- Adsorption to container surfaces. | - Store standard solutions in the dark at -20°C.[1]- Due to its high octanol-water partition coefficient, this compound may adsorb to surfaces. Ensure proper rinsing of glassware and consider using silanized vials. |
Experimental Protocols
Protocol 1: Analysis of this compound Residues by Modified QuEChERS and HPLC-MS/MS
This protocol is adapted from a method for the determination of this compound in various food and environmental matrices.[1][2]
1. Sample Extraction: a. Place 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add acetonitrile containing 1% formic acid (v/v). c. Shake vigorously to ensure thorough extraction. d. Centrifuge the sample.
2. Sample Purification (Dispersive Solid-Phase Extraction - dSPE): a. Transfer the supernatant to a tube containing a suitable sorbent (e.g., primary secondary amine - PSA). b. Vortex to facilitate the removal of matrix interferences. c. Centrifuge to pellet the sorbent.
3. Sample Preparation for Analysis: a. Take an aliquot of the purified supernatant. b. Filter through a 0.22 μm nylon syringe filter into an autosampler vial.
4. HPLC-MS/MS Analysis: a. Column: Hypersil Gold C18 column (3.0 μm, 2.1 mm × 100 mm) or equivalent.[2] b. Mobile Phase: An appropriate gradient of acetonitrile and water. c. Ionization Mode: Positive electrospray ionization (ESI+).[2] d. Detection: Multiple Reaction Monitoring (MRM) mode.[2] Quantitative analysis can be based on the transition m/z 518.96 → 463.04.[2]
Degradation and Metabolism
This compound is known to degrade in the environment. In the presence of water, it undergoes reversible hydrolysis. In soil, it metabolizes into other organotin compounds.
Degradation Pathway of this compound
Caption: Degradation pathway of this compound in water and soil.[3][4][5][6][9]
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound using QuEChERS and HPLC-MS/MS.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 4. This compound | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. This compound [drugfuture.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cn.rayfull.com [cn.rayfull.com]
Technical Support Center: Troubleshooting Fenbutatin Oxide Analysis
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the recovery of fenbutatin oxide in various sample matrices. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Extraction: Inefficient extraction from the sample matrix. This compound's chemical properties necessitate careful selection of extraction solvents.
-
Adsorption: The compound can adsorb to various surfaces, including glassware and purification materials.
-
Degradation: this compound can degrade under certain conditions. It is relatively persistent on leaf surfaces but can gradually break down.[1]
-
Derivatization (for GC analysis): Incomplete or inefficient derivatization is a common source of low recovery when using Gas Chromatography (GC).[2]
-
Matrix Effects: Complex sample matrices can interfere with the analysis, leading to signal suppression in techniques like HPLC-MS/MS.
Q2: Which extraction solvent is recommended for this compound?
Acetonitrile is a commonly used and effective extraction solvent for this compound.[3][4] Its efficacy can be enhanced by acidification. Studies have shown that using acetonitrile with 1% formic acid can improve extraction efficiency, as this compound is relatively stable in acidic conditions.[2][3][4][5] Methanol is generally not recommended as this compound is insoluble in it.[3][4]
Q3: How can I minimize the loss of this compound during sample cleanup?
The choice of sorbent for solid-phase extraction (SPE) or dispersive SPE (dSPE) is critical.
-
Primary Secondary Amine (PSA): PSA is a recommended purification agent for removing impurities from complex samples when analyzing this compound.[2][5]
-
C18: While C18 can also be used, it may exhibit a stronger matrix effect than PSA.[2][5]
-
Graphitized Carbon Black (GCB): GCB should be avoided as it can lead to low recovery rates (less than 70%) due to the potential for adsorption between GCB and the symmetrical structure of this compound.[2][3]
Q4: I am using a GC-based method and suspect issues with derivatization. What should I consider?
Gas chromatography of this compound requires a derivatization step to make the compound volatile and thermally stable.[2] Low yields from this process can lead to underestimation of the this compound concentration.[2] For instance, one method involves derivatization with ethyl magnesium bromide.[6] If you suspect issues, it is crucial to optimize the derivatization reaction conditions, including reagent concentration, reaction time, and temperature. Alternatively, consider switching to an HPLC-MS/MS method, which does not require derivatization.[2]
Q5: Are there any stability concerns with this compound during sample storage and processing?
This compound is relatively stable to sunlight, heat, and atmospheric oxygen.[7][8] However, it can be hydrolyzed by water to form tris-(2-methyl-2-phenylpropyl)tin hydroxide.[7][8] This reaction is slow at room temperature but accelerates at higher temperatures.[7][8] Therefore, it is important to handle samples in a timely manner and consider the water content of the samples and solvents.
Troubleshooting Guide for Low this compound Recovery
The following table summarizes potential issues, their causes, and recommended solutions to improve the recovery of this compound.
| Symptom | Potential Cause | Recommended Action |
| Low recovery in all samples, including quality controls | Inefficient extraction | Optimize the extraction solvent. Consider using acetonitrile with 1% formic acid.[2][3][5] Ensure adequate homogenization and vortexing time. |
| Adsorption to cleanup sorbent | Avoid using Graphitized Carbon Black (GCB).[2][3] Use Primary Secondary Amine (PSA) for cleanup.[2][5] | |
| Incomplete derivatization (GC methods) | Optimize derivatization conditions (reagent concentration, time, temperature). Alternatively, use an HPLC-MS/MS method.[2] | |
| Degradation of analyte | Minimize exposure to water and high temperatures.[7][8] Analyze samples promptly after extraction. | |
| Low recovery in specific complex matrices (e.g., high fat or pigment content) | Strong matrix effects | Use matrix-matched calibration standards.[9] Optimize the cleanup step; PSA is effective in reducing interferences.[2] |
| Co-extraction of interfering substances | Employ a more rigorous cleanup method. A combination of PSA and anhydrous MgSO4 is often used in QuEChERS-based methods.[3] | |
| Inconsistent or erratic recovery | Variability in sample preparation | Ensure consistent and precise execution of each step of the protocol, particularly vortexing and centrifugation times. |
| Contamination of glassware or reagents | Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Modified QuEChERS Method for this compound in Various Matrices
This protocol is adapted from a method demonstrated to achieve recoveries between 79.04% and 97.12% for this compound in soil, tobacco, rice, milk, pork liver, and pork.[2][3][4][5][10]
1. Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
For soil and rice samples, add 5 mL of water to wet the sample.
2. Extraction:
-
Add 20 mL of acetonitrile containing 1% formic acid (v/v) to the sample.
-
Vortex for 2 minutes.
-
Add 4 g of anhydrous MgSO₄ and 2 g of NaCl.
-
Immediately vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes at 4000 rpm.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1.5 mL of the supernatant into a centrifuge tube containing 25 mg of PSA and 150 mg of anhydrous MgSO₄.
-
Vortex for 2 minutes.
-
Centrifuge for 5 minutes at 10,000 rpm.
4. Analysis:
-
The supernatant is ready for analysis by HPLC-MS/MS.
GC Method with Derivatization for this compound in Oranges
This protocol outlines a gas chromatography method for the analysis of this compound in oranges, with recoveries reported between 79.6% and 109.6%.[6]
1. Extraction:
-
Extract the sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.
-
Filter the extract and evaporate to dryness using a nitrogen evaporator in a water bath at 35°C.
-
Dissolve the residue in hexane.
2. Derivatization:
-
Derivatize the this compound in the hexane extract with ethyl magnesium bromide for 15 minutes.
-
Add 1 mol/L hydrochloric acid.
3. Cleanup:
-
Collect the supernatant and evaporate to dryness.
-
Dissolve the residue in hexane.
-
Clean up the sample using a silica solid-phase extraction column, eluting with 5 mL of hexane-dichloromethane (4:1, v/v).
4. Analysis:
-
Analyze the eluate by GC.
Data Presentation
Table 1: Recovery of this compound using a Modified QuEChERS HPLC-MS/MS Method
| Sample Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.02 | 92.3 | 5.6 |
| 0.1 | 95.1 | 4.2 | |
| 0.5 | 97.1 | 3.3 | |
| Tobacco | 0.02 | 85.4 | 7.8 |
| 0.1 | 89.2 | 6.1 | |
| 0.5 | 91.5 | 4.9 | |
| Rice | 0.02 | 88.7 | 6.5 |
| 0.1 | 90.3 | 5.3 | |
| 0.5 | 93.2 | 4.1 | |
| Milk | 0.02 | 79.0 | 10.9 |
| 0.1 | 82.6 | 8.7 | |
| 0.5 | 85.3 | 7.2 | |
| Pork Liver | 0.02 | 81.2 | 9.5 |
| 0.1 | 84.7 | 7.8 | |
| 0.5 | 87.9 | 6.4 | |
| Pork | 0.02 | 83.5 | 8.9 |
| 0.1 | 86.8 | 7.1 | |
| 0.5 | 89.6 | 5.8 |
Data adapted from a study utilizing a modified QuEChERS method with HPLC-MS/MS analysis.[2][3][4]
Visualizations
Caption: A troubleshooting workflow for addressing low recovery of this compound.
Caption: The experimental workflow for the modified QuEChERS method.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 8. This compound | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Landscape for Fenbutatin Oxide Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of the acaricide fenbutatin oxide, a clear understanding of the available analytical methodologies is crucial for accurate and reliable quantification. This guide provides a comprehensive comparison of validated analytical methods, primarily High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), offering insights into their performance and experimental protocols.
This compound, an organotin miticide, is utilized in agriculture to control mites on various fruits, vegetables, and ornamental plants.[1] Due to its potential for persistence and toxicity, robust analytical methods are essential for monitoring its residues in food and environmental matrices.[2][3] The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.
Comparative Analysis of Analytical Methods
The two predominant techniques for this compound analysis are HPLC-MS/MS and GC-MS/MS. HPLC-MS/MS methods are often favored for their ability to analyze the compound directly without the need for derivatization, which is typically required for GC-based analysis due to the low volatility of this compound.[2]
| Parameter | HPLC-MS/MS Method | GC-MS/MS Method | GC-FPD Method |
| Linearity (R²) | |||
| >0.99[2][4] | >0.99[5] | >0.9995[6][7] | |
| Recovery (%) | |||
| 79.04 - 97.12[2][4] | 72.4 - 107.1[8] | 79.6 - 109.6[6][7] | |
| Limit of Detection (LOD) | 0.002 mg/kg[2][3] | 2.0 - 3.4 µg/kg (as Sn)[8] | 0.1 mg/kg[6][7] |
| Limit of Quantification (LOQ) | 0.007 mg/kg[2][4] | Not explicitly stated in all reviewed sources | Not explicitly stated in all reviewed sources |
| Relative Standard Deviation (RSD) (%) | 3.30 - 10.96[2][4] | 0.4 - 14.2[8] | 3.60 - 9.04[6][7] |
| Derivatization Required | No | Yes | Yes |
Table 1: Comparison of Performance Parameters for Different Analytical Methods.
Experimental Protocols
HPLC-MS/MS Method with Modified QuEChERS Sample Preparation
This method is applicable to a wide range of matrices including soil, tobacco, rice, milk, and pork.[2][4]
1. Sample Extraction:
-
Homogenize the sample.
-
Extract with acetonitrile containing 1% formic acid.[2]
-
The addition of formic acid improves extraction efficiency as this compound is more stable in an acidic environment.[2]
2. Sample Clean-up (Dispersive Solid-Phase Extraction):
3. HPLC-MS/MS Analysis:
-
Column: Hypersil Gold C18 (3.0 μm, 2.1 mm × 100 mm) or equivalent.[2]
-
Mobile Phase: A gradient of methanol and 0.1% (v/v) formic acid in water.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Injection Volume: 10 μL.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[2]
Caption: Workflow for HPLC-MS/MS analysis of this compound.
GC-MS/MS Method with Derivatization
This method is commonly used for fruits and vegetables.[8]
1. Sample Digestion and Extraction:
2. Derivatization:
-
React the extract with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to increase the volatility of this compound.[8] Other derivatizing agents like sodium tetraethylborate have also been used.[5]
3. Sample Clean-up:
-
Purify the derivatized extract using a Florisil solid-phase extraction (SPE) column.[8]
4. GC-MS/MS Analysis:
-
Injection Mode: Splitless.[9]
-
Ionization Mode: Electron Ionization (EI).[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[8]
Caption: Workflow for GC-MS/MS analysis of this compound.
Conclusion
Both HPLC-MS/MS and GC-MS/MS are powerful techniques for the determination of this compound residues. The choice between the two often comes down to the specific application and laboratory capabilities. HPLC-MS/MS offers the advantage of direct analysis without derivatization, potentially simplifying sample preparation and reducing analysis time.[2] On the other hand, GC-MS/MS methods, while requiring a derivatization step, have been well-established and demonstrate excellent sensitivity and selectivity.[8] The provided data and protocols offer a solid foundation for researchers to select and implement the most suitable method for their analytical needs.
References
- 1. fao.org [fao.org]
- 2. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Simultaneous determination of cyhexatin, triphenyltin and this compound residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.co.kr [shimadzu.co.kr]
Comparative Analysis of Fenbutatin Oxide and Other Leading Miticides
A comprehensive guide for researchers and crop protection professionals on the efficacy, mode of action, and application of key acaricides.
This guide provides an in-depth comparative analysis of fenbutatin oxide and a selection of other widely used miticides: abamectin, bifenazate, spiromesifen, and etoxazole. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of pest control solutions. This document summarizes key performance data, details experimental methodologies for efficacy testing, and visualizes the modes of action of these compounds.
Introduction to Miticides and Resistance Management
Spider mites, particularly the two-spotted spider mite (Tetranychus urticae), are significant agricultural pests worldwide, causing substantial economic losses in a wide range of crops. The intensive use of miticides has led to the development of resistance in mite populations, necessitating a strategic approach to pest management. This includes the rotation of miticides with different modes of action to delay the onset of resistance. Understanding the comparative efficacy and mechanisms of different miticides is crucial for developing effective and sustainable integrated pest management (IPM) programs.
Overview of this compound and Selected Alternatives
This compound: A non-systemic organotin acaricide with contact and stomach action, this compound has been a widely used tool for mite control. It is known for its effectiveness against a broad spectrum of phytophagous mites.
Abamectin: A member of the avermectin class, abamectin is a fermentation product of the soil bacterium Streptomyces avermitilis. It is a widely used insecticide and acaricide with neurotoxic effects on a variety of pests.
Bifenazate: A selective, non-systemic acaricide belonging to the carbazate group. It is primarily used for the control of spider mites on a variety of crops.
Spiromesifen: A tetronic acid derivative that acts as an insect growth regulator by inhibiting lipid biosynthesis. It is effective against mites and whiteflies.
Etoxazole: A mite growth inhibitor that interferes with the molting process. It is primarily active against the egg and larval stages of mites.
Comparative Efficacy Data
The following tables summarize the lethal concentration (LC50) values of this compound and the selected alternative miticides against different life stages of the two-spotted spider mite (Tetranychus urticae) at various time points after treatment. The data is compiled from a study utilizing a leaf dip bioassay methodology.
Table 1: Comparative LC50 Values (µg/mL) Against Tetranychus urticae Adults
| Acaricide | 24 hours | 48 hours | 72 hours | 96 hours | 120 hours | 144 hours |
| This compound | 14.08 | - | - | - | - | - |
| Abamectin | 22.05 | - | - | - | - | - |
| Bifenazate | 9.44 | - | - | - | - | 0.71 |
| Etoxazole | 52.35 | - | 62.68 | - | - | 4.41 |
Data sourced from a comparative study on the time-dependent toxicity of various acaricides.
Table 2: Comparative LC50 Values (µg/mL) Against Tetranychus urticae Immatures
| Acaricide | 24 hours | 48 hours | 72 hours | 96 hours | 120 hours | 144 hours |
| This compound | 14.08 | - | - | - | - | - |
| Abamectin | 22.05 | - | - | - | - | - |
| Bifenazate | 9.44 | - | - | - | - | 0.71 |
| Etoxazole | 52.35 | - | - | - | - | - |
Data sourced from a comparative study on the time-dependent toxicity of various acaricides.
Table 3: Comparative Ovicidal LC50 Values (µg/mL) Against Tetranychus urticae Eggs
| Acaricide | Acute Activity | Delayed Activity |
| This compound | 5.29 | 5.29 |
| Fenpyroximate | 5.97 | 5.97 |
Data sourced from a comparative study on the ovicidal activity of various acaricides.
Experimental Protocols
The efficacy data presented in this guide is primarily based on the leaf dip bioassay method, a standard laboratory technique for evaluating the toxicity of pesticides to arthropods.
General Leaf Dip Bioassay Protocol:
-
Preparation of Test Solutions: Serial dilutions of the formulated acaricides are prepared in distilled water. A surfactant is typically added to ensure uniform coverage of the leaf surface. A control solution containing only water and the surfactant is also prepared.
-
Leaf Preparation: Uniform, undamaged leaves from a suitable host plant (e.g., bean, strawberry) are collected. Leaf discs of a standardized size may be cut.
-
Dipping Procedure: Each leaf or leaf disc is individually immersed in a test solution for a short, standardized duration (e.g., 3-10 seconds) with gentle agitation to ensure complete and even coverage.
-
Drying: The treated leaves are allowed to air-dry on a clean, non-absorbent surface.
-
Infestation: Once dry, the leaves are placed in petri dishes or other suitable containers. A known number of mites of a specific life stage (e.g., adults, nymphs, or eggs) are then transferred onto the treated leaf surface.
-
Incubation: The bioassay units are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Mortality is assessed at specific time intervals after infestation (e.g., 24, 48, 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values.
Modes of Action and Signaling Pathways
Understanding the mode of action of a miticide is critical for effective resistance management. The Insecticide Resistance Action Committee (IRAC) classifies insecticides and acaricides based on their mode of action.
This compound (IRAC Group 12B): this compound inhibits mitochondrial ATP synthase, disrupting cellular energy production.
Abamectin (IRAC Group 6): Abamectin is an allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the mite.
Bifenazate (IRAC Group 20D): Bifenazate is an inhibitor of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex) at the Qo site. This disrupts cellular respiration and energy production.
Spiromesifen (IRAC Group 23): Spiromesifen inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. This disruption of lipid metabolism interferes with mite development and reproduction.
Etoxazole (IRAC Group 10B): Etoxazole is a chitin synthesis inhibitor. It prevents the formation of chitin, a crucial component of the mite's exoskeleton, thereby disrupting the molting process, particularly in the egg and larval stages.
Visualizing the Modes of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and target sites of the selected miticides.
Conclusion
This comparative analysis highlights the diverse modes of action and efficacy profiles of this compound and several key alternative miticides. The selection of an appropriate miticide should be based on a comprehensive understanding of the target pest's life cycle, the potential for resistance development, and the principles of integrated pest management. The data and diagrams presented in this guide provide a valuable resource for researchers and professionals in making informed decisions for effective and sustainable mite control strategies. The rotation of miticides with different IRAC group classifications is paramount to mitigating the evolution of resistance and ensuring the long-term viability of these essential crop protection tools.
simultaneous analysis of fenbutatin oxide, azocyclotin, and cyhexatin
A Comprehensive Guide to the Simultaneous Analysis of Fenbutatin Oxide, Azocyclotin, and Cyhexatin
For researchers, scientists, and professionals in drug development and food safety, the accurate and efficient quantification of organotin pesticides such as this compound, azocyclotin, and cyhexatin is of paramount importance. These compounds, used as acaricides, are subject to strict regulatory limits due to their potential toxicity. This guide provides a comparative overview of two primary analytical techniques for their simultaneous determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Comparison of Analytical Methodologies
The choice between LC-MS/MS and GC-MS/MS for the analysis of this compound, azocyclotin, and cyhexatin depends on various factors including the sample matrix, desired sensitivity, and laboratory resources. LC-MS/MS generally offers the advantage of analyzing these non-volatile compounds directly without the need for derivatization, which can simplify sample preparation and reduce the potential for analytical errors.[1] Conversely, GC-MS/MS provides high chromatographic resolution but requires a derivatization step to increase the volatility of the target analytes.[2]
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of LC-MS/MS and GC-MS/MS methods for the simultaneous analysis of these organotin compounds in various food matrices.
Table 1: LC-MS/MS Method Performance
| Analyte | Matrix | Linearity (mg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Azocyclotin | Tropical Fruits | 0.01 - 0.2 | 5.1 | - | 69 - 103 | 2.1 - 11.9 |
| Cyhexatin | Tropical Fruits | 0.01 - 0.2 | 1.7 | - | 69 - 103 | 2.1 - 11.9 |
| This compound | Livestock Products | - | - | - | 69 - 103 | 2.1 - 11.9 |
| Azocyclotin & Cyhexatin | Fruits | 2 - 200 µg/kg | - | - | 71 - 105 | 2 - 13 |
Data sourced from multiple studies and may not be directly comparable due to different experimental conditions.[3][4]
Table 2: GC-MS/MS Method Performance
| Analyte | Matrix | Linearity (mg/kg) | LOD (µg/kg as Sn) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Azocyclotin | Fruits & Vegetables | 0.01 - 2.00 | - | - | 76.2 - 92.0 | < 8.5 |
| Cyhexatin | Fruits & Vegetables | 0.01 - 2.00 | 2.0 | - | 72.4 - 107.1 | 0.4 - 14.2 |
| This compound | Fruits & Vegetables | 0.01 - 2.00 | 3.4 | - | 72.4 - 107.1 | 0.4 - 14.2 |
Data sourced from multiple studies and may not be directly comparable due to different experimental conditions.[2][5]
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS/MS are provided below to allow for replication and adaptation in your own laboratory settings.
LC-MS/MS Method: QuEChERS Extraction
This method is suitable for the analysis of this compound, azocyclotin, and cyhexatin in various food matrices, including fruits, vegetables, and livestock products.[3][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach simplifies the extraction and cleanup process.[7][8]
1. Sample Preparation and Extraction:
-
Homogenize 10 g of the sample.
-
Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another minute.[9]
-
Centrifuge at ≥3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the ACN supernatant.
-
Add it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).[10]
-
Vortex for 30 seconds and then centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. For some applications, a dilution with water may be necessary.[10]
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is commonly used.[4]
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
GC-MS/MS Method: Derivatization Approach
This method is applicable for the analysis of these organotin compounds in fruits and vegetables.[5] It involves an extraction followed by a derivatization step to make the analytes suitable for gas chromatography.[2]
1. Sample Preparation and Extraction:
-
Homogenize the sample.
-
For some matrices, an initial digestion with HCl/THF may be required.[2]
-
Extract a representative sample portion with hexane.[5]
2. Derivatization:
-
The hexane extract is subjected to derivatization using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), or sodium tetraethylborate.[2][5] This step converts the non-volatile organotin compounds into their more volatile ethylated derivatives.
3. Cleanup:
-
The derivatized extract is then cleaned up using a Florisil solid-phase extraction (SPE) cartridge to remove matrix interferences.[2][5]
4. GC-MS/MS Conditions:
-
Injector: Splitless injection is typically used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection of the derivatized analytes.[2]
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the .
Caption: General workflow for LC-MS/MS and GC-MS/MS analysis of organotin pesticides.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of cyhexatin, triphenyltin and this compound residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. EURL | Single Residue Methods | Method for the Analysis of Organotin Pesticides via LC-MS/MS [eurl-pesticides.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodsafetyasia.org [foodsafetyasia.org]
- 10. gcms.cz [gcms.cz]
A Comparative Guide to the Accurate and Precise Measurement of Fenbutatin Oxide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of fenbutatin oxide is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of the primary analytical methodologies employed for the determination of this compound, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Two principal analytical techniques have emerged as the frontrunners for this compound analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography (GC) with various detectors. Each method presents a unique set of advantages and limitations regarding accuracy, precision, and applicability to different sample matrices.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS has become a widely adopted method for the trace analysis of this compound due to its high sensitivity and selectivity, which often circumvents the need for the derivatization steps required in GC analysis.[1]
Gas Chromatography (GC)
Gas chromatography-based methods, including those coupled with Flame Photometric Detection (GC-FPD) or Atomic Emission Detection (GC-AED), have a longer history in pesticide residue analysis. A significant consideration for GC analysis of this compound is its low volatility, which necessitates a chemical derivatization step to convert it into a more volatile compound suitable for GC separation.[1][2] This derivatization process can sometimes lead to incomplete reactions and potentially an underestimation of the this compound concentration.[1]
Comparative Performance Data
The following tables summarize the accuracy (expressed as recovery) and precision (expressed as relative standard deviation or RSD) of different analytical methods for this compound determination across various matrices.
Table 1: HPLC-MS/MS Method Performance
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.01, 0.1, 1 | 87.87 - 101.67 | 2.34 - 8.94 |
| Tobacco | 0.01, 0.1, 1 | 79.04 - 97.12 | 3.30 - 10.96 |
| Rice | 0.01, 0.1, 1 | 79.04 - 97.12 | 3.30 - 10.96 |
| Milk | 0.01, 0.1, 1 | 79.04 - 97.12 | 3.30 - 10.96 |
| Pork Liver | 0.01, 0.1, 1 | 79.04 - 97.12 | 3.30 - 10.96 |
| Pork | 0.01, 0.1, 1 | 79.04 - 97.12 | 3.30 - 10.96 |
| Apple, Potato | 2 - 100 µg/kg | 85 - 115 | < 15 |
| Textile | 0.1 - 1 mg/kg | 85 - 115 | < 15 |
| Seawater | 50 - 2000 ng/L | 85 - 115 | < 15 |
| Data sourced from multiple studies.[1][3][4] |
Table 2: Gas Chromatography (GC) Method Performance
| Method | Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-FPD | Oranges | 0.1 - 0.4 | 79.6 - 109.6 | 3.60 - 9.04 |
| GC-AED | Soil | Not specified | 76 - 99 | Not specified |
| Notified GC Method | Rice, Soybeans, Spinach, Orange, Tea | 0.5 (FBTO), 0.1 (CHT) | 85.2 - 96.5 (FBTO) | 2.3 - 9.4 (Repeatability), 3.9 - 12.6 (Reproducibility) |
| Data sourced from multiple studies.[2][5][6][7] |
Experimental Protocols
HPLC-MS/MS with Modified QuEChERS Sample Preparation
This method is noted for its convenience and reliability in routine monitoring across diverse food and environmental samples.[8][9]
1. Sample Extraction:
-
A homogenized sample is extracted with acetonitrile containing 1% formic acid (v/v).[1][3]
-
The mixture is then subjected to salting out using anhydrous magnesium sulfate and sodium chloride.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
The supernatant from the extraction step is cleaned up using a d-SPE procedure with primary secondary amine (PSA) sorbent to remove matrix interferences.[1][3]
3. HPLC-MS/MS Analysis:
-
Column: A C18 column (e.g., Hypersil Gold C18, 3.0 μm, 2.1 mm × 100 mm) is commonly used for separation.[10]
-
Mobile Phase: A gradient elution with methanol and a 0.1% (v/v) formic acid solution in water is employed.[8]
-
Ionization: Positive electrospray ionization (ESI+) is utilized.[8]
-
Detection: The analysis is performed in multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]
Gas Chromatography with Flame Photometric Detection (GC-FPD)
This method is suitable for the analysis of this compound residues in produce such as oranges.[5][6]
1. Sample Extraction:
-
This compound is extracted from the sample using a mixture of acetone-acetic acid (99:1, v/v) and hexane.[5][6]
2. Derivatization:
-
The extracted residue is dissolved in hexane and derivatized with ethyl magnesium bromide.[6] This step is crucial for making the analyte volatile.
3. Cleanup:
-
The derivatized sample is cleaned up using a silica solid-phase extraction (SPE) column.[6]
4. GC-FPD Analysis:
-
The cleaned and derivatized sample is then injected into the GC-FPD system for separation and detection.
Logical Comparison of Methods
The choice between HPLC-MS/MS and GC-based methods often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the available instrumentation.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pressurized liquid extraction followed by gas chromatography with atomic emission detection for the determination of this compound in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Method-performance studies of notified analytical method for this compound and cyhexatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Modern Analytical Methods for Fenbutatin Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of new and established analytical methods for the detection and quantification of fenbutatin oxide, a widely used acaricide. The following sections present a detailed examination of experimental data, protocols, and workflows to assist researchers in selecting the most appropriate methodology for their specific needs. High-purity this compound reference materials are essential for accurate calibration and validation in all discussed methods.[1]
Data Presentation: Performance Comparison of Analytical Methods
The performance of two newer methods, a modified QuEChERS protocol with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and a Gas Chromatography method with Flame Photometric Detection (GC-FPD), are compared against the established reference standard SN/T 4558-2016.
| Parameter | Modified QuEChERS with HPLC-MS/MS | Gas Chromatography with Flame Photometric Detection (GC-FPD) | Reference Standard (SN/T 4558-2016) |
| Linearity (R²) | >0.99[1] | >0.9995[2][3] | Not explicitly stated, but high correlation (R² = 0.9896) with the new HPLC-MS/MS method suggests good linearity.[1] |
| Recovery (%) | 79.04 - 97.12[1] | 79.6 - 109.6[2][3] | Not explicitly stated. |
| Precision (RSD %) | 3.30 - 10.96[1] | 3.60 - 9.04[2][3] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.007 mg/kg[1] | 0.1 mg/kg (as detection limit)[2][3] | Not explicitly stated. |
| Sample Throughput | High (eliminates digestion and derivatization)[1] | Moderate (requires derivatization)[2][3] | Low (requires digestion and derivatization)[1] |
| Instrumentation | HPLC-MS/MS[1] | Gas Chromatograph with FPD[2][3] | Gas Chromatograph[1] |
Experimental Protocols
Modified QuEChERS with HPLC-MS/MS
This method offers a rapid and sensitive approach for the determination of this compound in various matrices, including soil, tobacco, rice, milk, pork liver, and pork.[1]
a. Sample Preparation (QuEChERS) :
-
Homogenize 10 g of the sample.
-
Extract with 10 mL of acetonitrile containing 1% formic acid.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) and vortex.
-
Centrifuge for 5 minutes at 4000 rpm.
-
Take a 1 mL aliquot of the supernatant for cleanup.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Add the 1 mL extract to a tube containing 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 1 minute and centrifuge for 5 minutes at 10,000 rpm.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
c. HPLC-MS/MS Analysis :
-
Column : C18 column (e.g., Hypersil Gold C18, 100 x 2.1 mm, 3 µm)
-
Mobile Phase : Gradient of methanol and water with 0.1% formic acid.
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Detection : Tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-product ion transitions for this compound.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
This method is suitable for the analysis of this compound residues in orange products.[2][3]
a. Extraction :
-
Extract the sample with a mixture of acetone and acetic acid (99:1 v/v) and hexane.
-
Filter the extract and evaporate to dryness under a stream of nitrogen in a 35°C water bath.
-
Re-dissolve the residue in hexane.
b. Derivatization :
-
Add ethyl magnesium bromide to the hexane extract and react for 15 minutes.
-
Stop the reaction by adding 1 mol/L hydrochloric acid.
-
Collect the supernatant and evaporate to dryness.
c. Cleanup :
-
Re-dissolve the residue in hexane.
-
Clean up the extract using a silica solid-phase extraction (SPE) column, eluting with a mixture of hexane and dichloromethane (4:1 v/v).
d. GC-FPD Analysis :
-
The concentrated eluate is injected into a gas chromatograph equipped with a flame photometric detector for analysis.
Reference Standard Method (SN/T 4558-2016)
This method, often used for regulatory purposes, involves a more traditional approach to sample preparation.
a. Sample Preparation :
-
The sample undergoes digestion using a mixture of hydrochloric acid and tetrahydrofuran.[1]
-
Following digestion, the sample is extracted.
b. Derivatization :
-
The extract is then derivatized using ethyl magnesium bromide.[1]
c. GC Analysis :
-
The derivatized extract is analyzed by gas chromatography.
Mandatory Visualization
Caption: Workflow comparison of this compound analysis methods.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Fenbutatin Oxide Against Various Mite Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of fenbutatin oxide, an organotin acaricide, against several economically important mite species. The data presented is compiled from various experimental studies to offer an objective overview of its performance relative to other acaricides and to highlight issues of resistance.
Mechanism of Action
This compound is a selective, non-systemic acaricide that provides long-lasting control through contact and stomach action.[1][2] Its primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway.[3] By disrupting this crucial enzyme, this compound halts the production of ATP, the main energy currency of the cell, leading to metabolic failure and death of the mite.[1] This targeted disruption of cellular respiration is a key factor in its efficacy.[1]
Caption: Mechanism of action of this compound.
Quantitative Efficacy Data
The efficacy of an acaricide is typically quantified by its median lethal concentration (LC50), the concentration required to kill 50% of a test population. The development of resistance can dramatically increase this value.
Table 1: Efficacy of this compound Against Susceptible and Resistant Strains of Tetranychus urticae (Twospotted Spider Mite)
| Mite Strain / Location | LC50 (ppm) | Resistance Factor (RF) | Formulation | Source |
| Susceptible Reference Strain | Not Specified | 1x | Emulsifiable Concentrate | Herron & Rophail, 1998[4] |
| Resistant Field Strain (Pears, Australia) | Not Specified | 127x | Emulsifiable Concentrate | Herron & Rophail, 1998[4] |
| Susceptible Reference Strain | Not Specified | 1x | Flowable Powder | Herron & Rophail, 1998[4] |
| Resistant Field Strain (Pears, Australia) | Not Specified | >1,500x | Flowable Powder | Herron & Rophail, 1998[4] |
| Various Colonies (Pears, California) | Variable | Up to 478x difference | Not Specified | Tian et al., 1992[5] |
Note: Resistance Factor (RF) is calculated by dividing the LC50 of a resistant strain by the LC50 of a susceptible reference strain.
Studies have shown that mite populations can revert to susceptibility after the use of this compound is discontinued. In the Pacific Northwest, LC50 values for Tetranychus urticae and Panonychus ulmi (European Red Mite) were several orders of magnitude lower in 1994-1995 compared to highly resistant populations found in 1989, after the chemical was largely replaced by other acaricides.[6]
Table 2: Comparative Efficacy of Acaricides Against Various Mite Species
Direct comparative LC50 values for this compound alongside other acaricides in a single study are limited in recent literature. The following table provides context by showing the efficacy of other compounds and a relative ranking where available.
| Mite Species | Acaricide | LC50 (ppm or mg/L) | Bioassay Method | Source |
| Tetranychus fijiensis | Cyhexatin | Most Effective | Slide-dip | Dzolkhifli & Khoo, 1989[7] |
| Dicofol | ↓ | Slide-dip | Dzolkhifli & Khoo, 1989[7] | |
| Prothoate | ↓ | Slide-dip | Dzolkhifli & Khoo, 1989[7] | |
| Binapacryl | ↓ | Slide-dip | Dzolkhifli & Khoo, 1989[7] | |
| Bromopropylate | ↓ | Slide-dip | Dzolkhifli & Khoo, 1989[7] | |
| This compound | ↓ | Slide-dip | Dzolkhifli & Khoo, 1989[7] | |
| Triazophos | ↓ | Slide-dip | Dzolkhifli & Khoo, 1989[7] | |
| Chinomethionate | Least Effective | Slide-dip | Dzolkhifli & Khoo, 1989[7] | |
| Tetranychus urticae | Fenazaquin | 0.08 | Leaf Dip | Beers et al., 1998[6] |
| Chlorfenapyr | 0.16 | Leaf Dip | Beers et al., 1998[6] | |
| Panonychus ulmi (eggs) | Clofentezine | 1.01 | Not Specified | Beers et al., 1998[6] |
Experimental Protocols
The following is a generalized protocol for a leaf dip bioassay, a standard method for determining the contact toxicity of acaricides like this compound.
Leaf Dip Bioassay Protocol
-
Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or pear seedlings) in a controlled environment (25±2°C, 60±10% RH, 16:8 L:D photoperiod).
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound using a suitable solvent (e.g., acetone) and distilled water.
-
Create a series of serial dilutions to establish a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
A control solution containing only the solvent and water (without the active ingredient) must be prepared. A surfactant (e.g., Triton X-100) is typically added to all solutions, including the control, to ensure even coverage.
-
-
Leaf Disc Preparation:
-
Excise leaf discs from untreated host plants using a cork borer (approx. 2-3 cm diameter).
-
Place the leaf discs abaxial (lower) side up on a layer of moist cotton or agar in a petri dish to maintain turgor.
-
-
Treatment Application:
-
Using fine-tipped forceps, individually dip each leaf disc into a test solution for a consistent duration (e.g., 5 seconds).
-
Allow the leaf discs to air dry completely under a fume hood for approximately 1-2 hours.
-
-
Mite Infestation:
-
Transfer a set number of adult female mites (e.g., 20-30) from the rearing colony onto the surface of each dried, treated leaf disc.
-
-
Incubation and Assessment:
-
Seal the petri dishes (with ventilation) and incubate them under the same controlled environmental conditions as the rearing colony.
-
Assess mite mortality after a specified period (e.g., 24, 48, or 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct mortality data for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Subject the corrected mortality data to probit analysis to calculate the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality line.
-
Caption: Standard workflow for a leaf dip bioassay.
References
- 1. This compound's Role in Integrated Pest Management - HEBEN [hb-p.com]
- 2. shardaafrica.com [shardaafrica.com]
- 3. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]
development of immunoassays for fenbutatin oxide detection
A Comparative Guide to the Development of Immunoassays for Fenbutatin Oxide Detection
Disclaimer: As of the latest literature review, specific immunoassays for the direct detection of this compound have not been widely reported. Therefore, this guide presents a scientifically informed, hypothetical framework for the development and comparison of such immunoassays based on established principles for other small-molecule pesticides. The experimental data and protocols are representative examples derived from immunoassays developed for compounds of similar molecular complexity.
Introduction
This compound is a widely used organotin acaricide for controlling a variety of mites on fruits, vegetables, and ornamental plants. Monitoring its residue levels is crucial for food safety and environmental protection. While conventional analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are accurate, they are often time-consuming, require sophisticated equipment, and are not suitable for rapid, on-site screening. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA), offer a promising alternative due to their high sensitivity, specificity, and ease of use. This guide provides a comparative overview of the hypothetical development of monoclonal antibody-based immunoassays for this compound detection, aimed at researchers, scientists, and drug development professionals.
Hypothetical Performance Comparison of Immunoassays for this compound
The performance of different immunoassay formats is critical for their application. Below is a table summarizing the expected performance characteristics of a competitive ELISA and a lateral flow immunoassay for this compound detection. These values are based on typical performance data for immunoassays of other pesticides.
| Parameter | Competitive ELISA | Lateral Flow Immunoassay (LFA) |
| Sensitivity (IC50) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 1 - 10 ng/mL |
| Assay Time | 2 - 4 hours | 5 - 15 minutes |
| Quantitative Analysis | Yes (with a plate reader) | Semi-quantitative (visual) or Quantitative (with a reader) |
| Throughput | High (96-well plate format) | Low (single strip per test) |
| Portability | Laboratory-based | Field-portable |
| Cross-Reactivity | Low to moderate (dependent on antibody) | Low to moderate (dependent on antibody) |
| Cost per Sample | Low | Very Low |
Experimental Protocols
The development of a reliable immunoassay for this compound would require the following key steps: hapten synthesis, monoclonal antibody production, and the development and validation of the specific immunoassay formats.
Hapten Synthesis for this compound
Since this compound is a small molecule, it needs to be conjugated to a carrier protein to become immunogenic. This requires the synthesis of a hapten, a derivative of this compound containing a functional group for conjugation.
Principle: A spacer arm with a terminal carboxyl group is introduced into the this compound structure to facilitate conjugation to a carrier protein.
Hypothetical Synthesis Protocol:
-
Modification of this compound: One of the phenyl groups of this compound is functionalized. For example, a para-amino group can be introduced on one of the terminal phenyl rings through a multi-step synthesis involving nitration and subsequent reduction.
-
Introduction of a Spacer Arm: The amino-functionalized this compound is reacted with a bifunctional linker, such as succinic anhydride, to introduce a carboxyl group at the end of a spacer arm.
-
Purification: The synthesized hapten is purified using column chromatography and its structure is confirmed by NMR and mass spectrometry.
Monoclonal Antibody Production
High-affinity and specific monoclonal antibodies are the cornerstone of a reliable immunoassay.
Protocol:
-
Immunogen Preparation: The synthesized this compound hapten is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using the carbodiimide method to form the immunogen.
-
Immunization: BALB/c mice are immunized with the this compound-KLH conjugate emulsified with Freund's adjuvant over a period of several weeks.
-
Cell Fusion and Hybridoma Screening: Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas. The hybridomas are then screened for the production of antibodies that bind to a this compound-ovalbumin (OVA) conjugate (a coating antigen).
-
Cloning and Antibody Production: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. The selected clones are then cultured to produce a large quantity of the monoclonal antibody.
-
Antibody Purification and Characterization: The monoclonal antibody is purified from the culture supernatant using protein A/G affinity chromatography. The affinity and specificity of the antibody are characterized by ELISA.
Competitive ELISA Protocol
Principle: This is an indirect competitive ELISA. The this compound-OVA conjugate is coated onto a microtiter plate. The sample containing this compound is mixed with a limited amount of the anti-fenbutatin oxide monoclonal antibody and added to the plate. The free this compound in the sample competes with the coated antigen for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
Protocol:
-
Coating: A 96-well microtiter plate is coated with the this compound-OVA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: The plate is blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Competition: A mixture of the sample (or standard) and the anti-fenbutatin oxide monoclonal antibody is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG is added to each well and incubated for 30 minutes at 37°C.
-
Washing: The plate is washed five times with PBST.
-
Substrate Addition: TMB substrate solution is added, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction is stopped by adding 2M sulfuric acid.
-
Measurement: The absorbance is read at 450 nm using a microplate reader.
Lateral Flow Immunoassay (LFA) Protocol
Principle: This is a competitive LFA. The LFA strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorption pad. The conjugate pad contains gold nanoparticle-labeled anti-fenbutatin oxide monoclonal antibody. The T-line is coated with the this compound-OVA conjugate, and the C-line is coated with goat anti-mouse IgG. When the sample is applied, it rehydrates the labeled antibody. If this compound is present in the sample, it will bind to the labeled antibody, preventing it from binding to the T-line. A visible T-line indicates a negative result, while the absence of a T-line indicates a positive result. The C-line should always appear, confirming the strip is working correctly.
Protocol:
-
Sample Preparation: The sample is extracted with an appropriate solvent and diluted with the assay buffer.
-
Assay Performance: A few drops of the prepared sample are added to the sample pad of the LFA strip.
-
Incubation: The strip is allowed to develop for 5-10 minutes at room temperature.
-
Result Interpretation: The results are read visually. The presence of both the T-line and C-line indicates a negative result. The presence of only the C-line indicates a positive result. The intensity of the T-line can be read with a portable strip reader for semi-quantitative or quantitative results.
Conclusion
The development of immunoassays for this compound is a viable and promising approach for rapid and sensitive residue monitoring. While this guide presents a hypothetical framework, the principles and protocols are well-established in the field of pesticide analysis. A competitive ELISA would be suitable for high-throughput screening in a laboratory setting, offering excellent sensitivity and quantitative results. In contrast, a lateral flow immunoassay would be ideal for rapid, on-site testing, providing qualitative or semi-quantitative results with great convenience and portability. The choice between these methods would depend on the specific application, required sensitivity, and the context of the analysis. Further research into the synthesis of specific haptens and the generation of high-affinity monoclonal antibodies is the critical next step toward the realization of these valuable analytical tools.
A Researcher's Guide to Selecting the Optimal Chromatography Column for Fenbutatin Oxide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fenbutatin oxide is critical. The choice of chromatography column is a pivotal factor in achieving reliable and reproducible results. This guide provides a comparative overview of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of this compound, supported by experimental data from various studies.
This compound, a non-systemic acaricide, presents unique challenges in chromatographic analysis due to its chemical properties. The selection of an appropriate stationary phase is crucial for achieving optimal retention, peak shape, and separation from matrix interferences. This guide compares the performance of commonly used C18 columns with other alternatives like C8 and specialized columns, offering insights into their respective strengths and weaknesses for this application.
Comparative Performance of Chromatography Columns
The following table summarizes the performance of different chromatography columns for the analysis of this compound based on published experimental data.
| Parameter | Hypersil Gold C18 [1][2][3] | ZORBAX SB-C18 | Hypercarb [4] | General C8 Column [5][6][7] |
| Column Type | Reversed-Phase C18 | Reversed-Phase C18 | Porous Graphitic Carbon | Reversed-Phase C8 |
| Particle Size | 3.0 µm[1] | Not Specified | Not Specified | Typically 3-5 µm |
| Dimensions | 100 mm x 2.1 mm[1] | Not Specified | Not Specified | Various |
| Mobile Phase | Methanol and 0.1% formic acid in water (gradient)[1] | Acetonitrile/0.6% NaCl (pH 3) (90/10 v/v) | Acetonitrile and 5% acetic acid in water (90/10 v/v)[4] | Acetonitrile/Water or Methanol/Water |
| Flow Rate | 0.25 mL/min[1] | Not Specified | 1 mL/min[4] | Dependent on column dimensions |
| Detection | MS/MS[1] | UV (220 nm) | MS[4] | UV or MS |
| Key Performance | Good peak shape with the addition of formic acid; methanol as the organic phase significantly improved MS response compared to acetonitrile.[1][3] | Good linearity (r=0.99999) and recovery (99.47%). | Effective for the analysis in complex matrices like tomatoes, cucumbers, and bananas.[4] | Generally provides shorter retention times for nonpolar compounds compared to C18, which can be advantageous for faster analysis.[6] |
| Considerations | The use of formic acid is crucial for obtaining symmetrical peaks.[1][3] | The use of a salt in the mobile phase may not be ideal for MS-based detection. | Offers a different selectivity compared to silica-based reversed-phase columns. | May offer less retention for highly nonpolar compounds, potentially leading to co-elution with matrix components in complex samples.[8][5][7] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are protocols derived from studies utilizing different columns for this compound analysis.
Method 1: Analysis using a Hypersil Gold C18 Column[1][2]
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Column: Hypersil Gold C18 (100 mm x 2.1 mm, 3.0 µm).
-
Mobile Phase:
-
A: Methanol
-
B: 0.1% (v/v) formic acid in water
-
-
Gradient Program:
-
0-4.0 min: 60% A to 95% A
-
4.0-6.0 min: Hold at 95% A
-
6.0-8.0 min: 95% A to 60% A
-
8.0-10.0 min: Hold at 60% A
-
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode.
Method 2: Analysis using a ZORBAX SB-C18 Column[4]
-
Instrumentation: A High-Performance Liquid Chromatography system with an ultraviolet detector (HPLC-UV).
-
Column: ZORBAX SB-C18.
-
Mobile Phase: Acetonitrile and 0.6% NaCl solution (pH adjusted to 3 with HCl) in a 90:10 (v/v) ratio.
-
Solvent: Dichloromethane.
-
Detection Wavelength: 220 nm.
-
Performance: The method demonstrated a linear range from 2 mg/L to 10 g/L with a correlation coefficient of 0.99999, an average recovery of 99.47%, and a coefficient of variation of 0.36%.
Method 3: Analysis using a Hypercarb Column[5]
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a mass spectrometer (HPLC-MS) with an atmospheric pressure chemical ionization (APCI) interface.
-
Column: Hypercarb.
-
Mobile Phase: Acetonitrile and 5% (v/v) glacial acetic acid in water in a 90:10 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection: Mass spectrometer operating in positive ionization selected-ion monitoring mode.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the performance evaluation of different chromatography columns for this compound analysis.
Conclusion
The choice between C18, C8, and other specialized columns for this compound analysis depends on the specific requirements of the assay, including the complexity of the sample matrix, desired analysis time, and the detection method employed.
-
C18 columns , particularly those with modern particle technology, offer robust and reliable performance, providing good retention and resolution, especially when paired with mass spectrometry. The addition of modifiers like formic acid to the mobile phase is often necessary to ensure good peak symmetry.
-
C8 columns can be a suitable alternative when faster analysis times are required, as they generally exhibit lower retention for nonpolar compounds like this compound.[8][5][6][7] However, this may come at the cost of resolution in complex matrices.
-
Specialized columns , such as the porous graphitic carbon-based Hypercarb, provide a different selectivity and can be particularly useful for challenging sample matrices where traditional reversed-phase columns may fall short.[4]
Ultimately, method development and validation are crucial to ensure that the chosen column and chromatographic conditions meet the specific analytical needs for the determination of this compound in the desired matrix.
References
- 1. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of the pesticide this compound in tomatoes, cucumbers and bananas by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
A Comparative Analysis of the Toxicological Profiles of Fenbutatin Oxide and Its Primary Metabolites
A detailed examination for researchers and drug development professionals of the relative toxicities of the acaricide fenbutatin oxide and its degradation products, SD 31723 and SD 33608, supported by experimental data and methodological insights.
Introduction
This compound is an organotin miticide used to control a wide range of phytophagous mites.[1] Following application, it degrades in the environment and is metabolized in organisms to form several byproducts, principally bis(2-methyl-2-phenylpropyl)tin oxide (SD 31723) and 2-methyl-2-phenylpropylstannonic acid (SD 33608).[2] Understanding the comparative toxicity of the parent compound and its metabolites is crucial for a comprehensive assessment of its potential health risks. This guide provides a detailed comparison of the toxicological data for this compound, SD 31723, and SD 33608, focusing on acute and sub-chronic toxicity, genotoxicity, and neurotoxicity.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and its metabolites.
Table 1: Acute Oral Toxicity
| Compound | Species | Sex | Route | LD50 (mg/kg bw) | Reference |
| This compound | Rat (Crl:CD BR) | M | Oral | 4400 | [3] |
| This compound | Mouse | - | Oral | 1450 | [4] |
| SD 31723 | Rat | M, F | Oral | >100 and <400 | [3] |
| SD 33608 | Data Not Available | - | - | - |
Table 2: Sub-Chronic Oral Toxicity (90-Day Feeding Study in Rats)
| Compound | Dose Levels (ppm) | NOAEL (ppm) | Observed Effects at Higher Doses | Reference |
| This compound | 50, 100, 300, 600 | 100 | Reduced body weight gain, decreased organ weights (liver, kidney, spleen), elevated serum alkaline phosphatase. | [3][4] |
| SD 31723 | 3, 10, 30, 100, 300 | 100 | Decreased body weights in males at 300 ppm. Slight reductions in hemoglobin, erythrocyte count, and packed cell volume in males at 300 ppm. | [3] |
| SD 33608 | Data Not Available | - | - |
Table 3: Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | Up to 5000 µ g/plate | Negative | [3] |
| In vitro Chromosomal Aberration | Human Lymphocytes | 0.7-5 µg/ml | Negative | [3] |
| In vivo Chromosomal Aberration | Mouse Bone Marrow | 500-5000 mg/kg bw (oral) | Negative | [3] |
Experimental Protocols
Acute Oral Toxicity Study (General Protocol)
Acute oral toxicity is typically determined using a limit test or a full study with multiple dose groups. For a limit test, a single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals (usually rats). If no mortality or significant toxicity is observed, the LD50 is considered to be greater than that dose. For a full study, several groups of animals are given different doses of the test substance. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated.[3]
Sub-Chronic (90-Day) Oral Toxicity Study in Rats
In a 90-day sub-chronic oral toxicity study, the test substance is administered daily to several groups of rodents at different dose levels, typically mixed in the diet.[5] A control group receives the diet without the test substance. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the 90-day period, blood and urine samples are collected for hematological and clinical chemistry analyses. All animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes. The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined from these data.[6]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[7][8] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The bacteria are exposed to the test chemical on a histidine-limited medium. If the chemical is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state, allowing them to synthesize their own histidine and form colonies. The number of revertant colonies is compared to a negative control to determine the mutagenic potential of the substance. The test is conducted with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[9]
In Vivo Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce chromosomal abnormalities in the bone marrow cells of mammals, typically rodents.[10] Animals are administered the test substance, usually by oral gavage or intraperitoneal injection. A positive control known to induce chromosomal aberrations and a negative control are also included. At selected time points after treatment, the animals are euthanized, and bone marrow cells are collected. The cells are then processed and examined under a microscope for chromosomal aberrations, such as breaks, deletions, and rearrangements. An increase in the frequency of aberrant cells in the treated groups compared to the control group indicates that the substance is clastogenic.[11]
Developmental Neurotoxicity (DNT) Study
A DNT study in rats is designed to assess the potential adverse effects of a substance on the developing nervous system.[12] Pregnant female rats are typically exposed to the test substance during gestation and lactation. The offspring are then evaluated for a range of neurological and behavioral endpoints at different developmental stages. These assessments may include physical development, motor activity, sensory function, and learning and memory. At the end of the study, the brains of the offspring are examined for any neuropathological changes.[13]
Mechanism of Action: Inhibition of Oxidative Phosphorylation
The primary mechanism of toxicity for this compound is the inhibition of oxidative phosphorylation in mitochondria.[14] Specifically, it targets the F1F0-ATP synthase, a multi-subunit enzyme complex responsible for the synthesis of ATP. Organotin compounds, including this compound, are thought to interact with the F0 portion of the ATP synthase, which forms the proton channel. By binding to this channel, this compound disrupts the flow of protons across the inner mitochondrial membrane, which is the driving force for ATP synthesis. This leads to a depletion of cellular ATP, ultimately causing cell death.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. fao.org [fao.org]
- 3. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 4. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 5. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Report from the working group on the in vivo mammalian bone marrow chromosomal aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pesticide residues in food:2002 - STUDIES OF DEVELOPMENTAL NEUROTOXICITY [inchem.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Fenbutatin oxide proper disposal procedures
Proper disposal of fenbutatin oxide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety regulations. Adherence to these protocols is essential to minimize exposure risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all relevant personnel are familiar with the hazards associated with this compound. It is toxic if inhaled, harmful if swallowed, and causes skin and serious eye irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Eye/Face Protection: Safety glasses and a face shield are recommended.
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear respiratory protection.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the material.
Step-by-Step Disposal Procedures
This compound waste must be managed as hazardous waste and disposed of through an approved waste disposal plant or licensed contractor. Do not dispose of it with household garbage or allow it to enter sewage systems or waterways.
Procedure 1: Disposal of Unused or Expired this compound
-
Preparation: Keep the chemical in its original, suitable, and closed container for disposal. Do not mix with other waste.
-
Labeling: Ensure the container is clearly labeled with its contents, including the name "this compound" and appropriate hazard symbols.
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials. The storage area should be locked up or accessible only to authorized personnel.
-
Arrangement for Disposal: Contact a licensed environmental waste management company to arrange for collection and disposal. Provide them with the Safety Data Sheet (SDS) for this compound. Disposal must be conducted in accordance with all applicable local, state, and federal regulations.
Procedure 2: Disposal of Empty Containers
Empty containers retain product residue and vapors and must be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Invert the empty container over a collection vessel or spray tank and allow it to drain for at least 30 seconds after the flow has slowed to a drip.
-
Rinse the container three times with a suitable solvent (e.g., acetone, benzene, or dichloromethane, in which this compound is soluble). The volume of the solvent should be at least one-third of the container's volume for each rinse.
-
Collect the rinsate from all three rinses. This rinsate is now considered hazardous waste.
-
-
Rinsate Management: Transfer the collected rinsate into a clearly labeled, sealed hazardous waste container for disposal via a licensed contractor.
-
Container Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or landfill disposal.
Procedure 3: Management of Spills
In the event of a spill, immediate action is required to contain the material and protect personnel and the environment.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Isolate the spill area for at least 25 meters (for solids).
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or watercourses.
-
Cleanup:
-
Carefully sweep up or collect the spilled solid material, avoiding dust formation.
-
Place the collected material into a suitable, closed, and properly labeled container for disposal.
-
-
Decontamination:
-
The spill area can be washed with water to remove the last traces of the material.
-
Crucially, all contaminated water must be collected for subsequent disposal. Do not flush it into drains or sewers.
-
-
Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste through an approved disposal facility.
Quantitative Data and Specifications
| Parameter | Specification | Source(s) |
| Hazard Classification | Fatal if inhaled, Causes skin/eye irritation, Very toxic to aquatic life | |
| Spill Isolation Distance | Solids: At least 25 meters (82 feet) | |
| Fire Isolation Distance | If a tank is involved: 800 meters (0.5 miles) in all directions | |
| Recommended Gloves | Nitrile rubber, 0.11 mm minimum thickness, 480 min breakthrough time |
Experimental Protocols
For small quantities, hydrolysis under alkaline conditions is a suitable chemical treatment method before disposal. After hydrolysis, the resulting material should be diluted and can then be disposed of in an approved landfill, subject to local regulations. The specifics of the hydrolysis protocol (e.g., concentration of alkaline solution, reaction time) should be determined based on the quantity of this compound and in consultation with safety professionals.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling Fenbutatin Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of Fenbutatin oxide. Adherence to these procedures is critical to mitigate the risks associated with this hazardous chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, posing significant health risks. It is fatal if inhaled, causes serious eye irritation, and skin irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Material: Nitrile rubberMinimum Layer Thickness: 0.11 mmBreakthrough Time: 480 minutes[1] | To prevent skin contact and absorption.[1][3] |
| Eye and Face Protection | - Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2]- Face shield[1] | To protect against splashes and dust that can cause serious eye irritation.[1][2] |
| Respiratory Protection | - For dust/aerosol formation: Full-face particle respirator[1]- If respirator is the sole means of protection or in case of inadequate ventilation: Full-face supplied air respirator[1][2] | This compound is fatal if inhaled.[1][2] |
| Protective Clothing | - Long-sleeved shirt and long pants[4]- Impervious clothing to prevent skin contact[2][3]- Consider coveralls for extensive work[4][5] | To protect the skin from accidental exposure.[3] |
| Footwear | - Chemical-resistant boots[4] | To prevent contamination of feet and personal footwear. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
